(4-Ethylhexyl)(methyl)amine
Description
BenchChem offers high-quality (4-Ethylhexyl)(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylhexyl)(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
4-ethyl-N-methylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-9(5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
FKGWFWDQBCHHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCNC |
Origin of Product |
United States |
Physicochemical Profiling and Analytical Workflows for (4-Ethylhexyl)(methyl)amine: A Technical Guide
Executive Summary
In the landscape of modern drug development and advanced organic synthesis, branched secondary amines serve as critical pharmacophores and structural building blocks. (4-Ethylhexyl)(methyl)amine (Formula: C9H21N ) is a specialized aliphatic amine characterized by a unique steric profile. Frequently encountered in high-throughput screening libraries as a hydrochloride salt (CAS: 1989671-33-1) , its free base form presents distinct physicochemical behaviors. This whitepaper deconstructs the molecular architecture, physical properties, synthetic causality, and self-validating analytical protocols required to handle and characterize this compound effectively.
Molecular Architecture and Physical Properties
The structural identity of (4-ethylhexyl)(methyl)amine is defined by a hexyl backbone with an ethyl substitution at the C4 position, terminating in a secondary amine bearing a methyl group. This specific branching fundamentally alters its thermodynamic and kinetic properties compared to its linear isomers.
Quantitative Physicochemical Profile
The following table synthesizes the core quantitative data for the compound, comparing the free base to its commercially prevalent hydrochloride salt.
| Property | Value | Causality / Structural Note |
| Molecular Formula | C9H21N | Secondary amine with a branched alkyl chain. |
| Molecular Weight (Free Base) | 143.27 g/mol | Calculated exact mass: 143.167 Da. |
| Molecular Weight (HCl Salt) | 179.73 g/mol | Includes the HCl adduct, increasing polarity and stability . |
| Boiling Point (Predicted) | ~170–175 °C | Depressed relative to linear isomers due to steric branching. |
| Density | ~0.76 - 0.78 g/mL | Estimated based on isomeric secondary amines. |
| Physical State (RT) | Colorless Liquid | Typical for mid-chain aliphatic free bases. |
The Causality of Boiling Point Dynamics
Boiling point is fundamentally dictated by intermolecular forces—specifically, hydrogen bonding and van der Waals interactions. To understand the predicted boiling point of (4-ethylhexyl)(methyl)amine (~175 °C), we must examine its structural isomers:
-
Linear Isomer: Nonylamine ( C9H21N ) exhibits a high boiling point of 201 °C . Its linear structure maximizes van der Waals surface area, permitting tight molecular packing.
-
Tertiary Branched Isomer: Tripropylamine boils at a significantly lower 156 °C . The tertiary nitrogen cannot act as a hydrogen bond donor, and the three propyl chains sterically hinder close contact.
(4-Ethylhexyl)(methyl)amine occupies the intermediate thermodynamic space. It possesses a secondary amine group capable of hydrogen bonding, but its 4-ethyl branch sterically disrupts optimal alkyl chain alignment. Consequently, its boiling point is depressed compared to nonylamine, aligning closely with analogous branched secondary amines like N-methyl-2-ethylhexylamine, which distills at approximately 175 °C .
High-Selectivity Synthesis Workflow
Direct alkylation of methylamine with a 4-ethylhexyl halide is a flawed approach; it inevitably leads to over-alkylation, generating complex mixtures of secondary and tertiary amines. To ensure strict selectivity, reductive amination is the protocol of choice.
Experimental Protocol: Reductive Amination
This self-validating protocol ensures that the reaction stops precisely at the secondary amine stage.
Step 1: Reactor Charging & Iminium Formation
-
Charge a high-pressure fixed-bed reactor with a supported palladium-on-carbon (Pd/C) catalyst.
-
Introduce 4-ethylhexanal (1.0 eq) into a solvent matrix of anhydrous ethanol.
-
Slowly add methylamine (1.2 eq, typically as a methanolic solution) at 0 °C.
-
Causality: The low temperature controls the exothermic condensation, forming the transient iminium intermediate while minimizing aldol condensation side-reactions.
Step 2: Catalytic Hydrogenation
-
Pressurize the reactor with H2 gas to 3-5 atm.
-
Gradually heat the system to 50 °C and stir vigorously for 12 hours.
-
Causality: The electrophilic iminium intermediate is immediately and irreversibly reduced by hydrogen on the metal catalyst surface, yielding the secondary amine. The presence of excess methylamine prevents the formation of tertiary amine byproducts.
Step 3: Workup and Fractional Distillation
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol and unreacted methylamine.
-
Perform fractional distillation under a mild vacuum. Collect the fraction boiling at the equivalent of ~170–175 °C at atmospheric pressure.
Figure 1: Reductive amination workflow for (4-ethylhexyl)(methyl)amine synthesis.
Analytical Characterization & Self-Validating Protocols
To establish trustworthiness in the synthesized batch, the analytical workflow must be self-validating. This means orthogonal techniques (Mass Spectrometry and NMR) must independently confirm the same structural truths.
GC-MS Profiling (Mass Validation)
Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to confirm both purity and exact mass.
-
Method: Inject 1 µL of a 1 mg/mL sample (in dichloromethane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS).
-
Validation Logic: The chromatogram must show a single peak (purity >98%). The corresponding electron ionization (EI) mass spectrum must display a molecular ion peak [M]+ at m/z 143.27 .
-
Fragmentation Causality: Look for a base peak corresponding to α -cleavage. The loss of the larger alkyl radical will generate a stable [CH3−NH=CH2]+ fragment (m/z 44), which is a definitive hallmark of a methylamine derivative attached to a longer aliphatic chain.
Nuclear Magnetic Resonance (Structural Confirmation)
While MS confirms the mass, 1H and 13C NMR are required to verify the exact position of the ethyl branch.
-
1H NMR ( CDCl3 ): A sharp singlet integrating to 3 protons around δ 2.4 ppm confirms the N−CH3 group. The secondary amine proton ( N−H ) will appear as a broad singlet (exchangeable with D2O ). The complex multiplet region (0.8 - 1.5 ppm) will integrate to 17 protons, representing the 4-ethylhexyl chain.
-
13C NMR: The spectrum must resolve exactly 9 distinct carbon signals, confirming the lack of symmetry and validating the branched architecture.
Figure 2: Self-validating analytical logic for structural confirmation.
References
The Solubility Profile of (4-ethylhexyl)(methyl)amine: A Technical Guide for Aqueous and Non-Aqueous Media
Executive Summary
(4-ethylhexyl)(methyl)amine (CAS: 1989671-33-1) is a highly versatile, sterically hindered secondary amine characterized by a lipophilic 9-carbon branched backbone and a hydrophilic ionizable headgroup[1][2]. In modern drug development, molecules with this specific amphiphilic architecture are critical precursors and structural analogs for ionizable lipids used in Lipid Nanoparticles (LNPs)[3].
Understanding the solubility profile of (4-ethylhexyl)(methyl)amine requires moving beyond basic dissolution metrics. Its behavior is governed by a complex interplay of pH-dependent protonation, solvent dielectric constants, and self-assembly thermodynamics. This whitepaper provides a rigorous, causality-driven analysis of its solubility across aqueous and non-aqueous media, equipping formulation scientists with the theoretical grounding and empirical protocols necessary to leverage this molecule in advanced delivery systems.
Physicochemical Foundations & Thermodynamics of Solvation
The General Solubility Equation (GSE) in Non-Aqueous Media
In non-aqueous and organic media (e.g., ethanol, dichloromethane, hexane), (4-ethylhexyl)(methyl)amine exhibits complete miscibility. The thermodynamic basis for this can be modeled using Yalkowsky’s General Solubility Equation (GSE)[4]. The GSE posits that intrinsic solubility ( S0 ) is a function of the octanol-water partition coefficient (logP) and the crystal packing energy (represented by melting point)[5].
Because the branched "4-ethylhexyl" chain disrupts crystal lattice formation, the free base exists as a liquid at room temperature. Consequently, the crystal packing penalty is negligible, and its solubility in non-polar solvents is entirely entropically driven by favorable van der Waals dispersion forces and the absence of the hydrophobic effect.
Aqueous Media: The Henderson-Hasselbalch & Apparent pKa Shift
In aqueous media, the solubility of (4-ethylhexyl)(methyl)amine is strictly pH-dependent, dictated by the protonation of the secondary amine. While the intrinsic pKa of a standard aliphatic secondary amine is approximately 10.5 to 11.0[6], applying the standard Henderson-Hasselbalch equation assumes ideal, monomeric behavior[7].
The Causality of the Apparent pKa Shift: When the amine concentration exceeds its critical micelle concentration (CMC) or when it is formulated into a lipidic matrix (like an LNP), the local dielectric environment changes drastically. The hydrophobic core of the aggregate penalizes the formation of charged species. To minimize electrostatic repulsion within the hydrophobic microenvironment, the molecule undergoes an "apparent pKa shift," dropping from ~10.5 to approximately 6.0–6.5[8][9].
This means that at physiological pH (7.4), the amine remains largely unprotonated and highly insoluble in water (driving LNP stability), but rapidly protonates and solubilizes in the acidic environment of the endosome (pH 5.5), triggering membrane destabilization and payload release[9].
Thermodynamic pathways governing the solvation states of (4-ethylhexyl)(methyl)amine.
Quantitative Data Presentation
The following tables synthesize the theoretical and empirical solubility metrics for (4-ethylhexyl)(methyl)amine.
Table 1: Core Physicochemical Parameters
| Parameter | Value / State | Mechanistic Implication |
| Molecular Weight | 143.27 g/mol (Base) / 179.73 g/mol (HCl)[2] | Low MW facilitates rapid diffusion in co-solvent systems. |
| LogP (Estimated) | ~2.8 - 3.2 | High lipophilicity; drives partitioning into lipid bilayers. |
| Intrinsic pKa | ~10.5 - 11.0[6] | Fully protonated as a monomer in dilute acidic solutions. |
| Apparent pKa (LNP) | ~6.0 - 6.5[9] | Enables pH-responsive behavior in endosomal pathways. |
Table 2: Solubility Profile Across Media
| Solvent / Media | pH | Solvation State | Solubility Limit |
| Water (Acidic) | 2.0 - 4.0 | Cationic Monomer | High (>50 mg/mL) |
| Water (Physiological) | 7.4 | Neutral Aggregate / Emulsion | Low (<0.1 mg/mL) |
| Ethanol (100%) | N/A | Neutral Monomer | Miscible (Thermodynamic sink) |
| Hexane / Lipids | N/A | Neutral Monomer | Miscible (Thermodynamic sink) |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided. These methods contain internal controls to verify the causality of the observed solubility phenomena.
Protocol 1: Shake-Flask Method for pH-Dependent Aqueous Solubility
This protocol validates the Henderson-Hasselbalch relationship and identifies the exact pH at which phase separation occurs[10].
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 0.5 pH increments.
-
Saturation: Add an excess of (4-ethylhexyl)(methyl)amine free base (e.g., 100 mg) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Agitate the vials at 300 RPM at a constant 25°C for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to separate the undissolved organic phase (emulsion) from the aqueous phase.
-
Quantification: Extract the aqueous supernatant and quantify the dissolved amine concentration using HPLC-UV (derivatized) or LC-MS/MS.
-
Self-Validation Check: The solubility curve must show a logarithmic decrease as pH approaches the intrinsic pKa, validating the HH equation[11].
Protocol 2: TNS Fluorescence Assay for Apparent pKa in Lipid Nanoparticles
When formulated into LNPs, the amine's pKa shifts. This protocol measures the apparent pKa using 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), an anionic fluorescent dye that binds to protonated (cationic) lipidic surfaces[9].
-
LNP Formulation: Synthesize LNPs containing the amine, helper lipids, cholesterol, and PEG-lipid via microfluidic mixing in a 3:1 aqueous-to-ethanol ratio.
-
Buffer Array: Prepare a series of 10 mM HEPES/MES buffers ranging from pH 2.5 to pH 8.5.
-
TNS Addition: Add 2 μM TNS dye to 100 μL of each buffer.
-
Sample Integration: Add 2 μL of the LNP suspension to each well of a black 96-well plate containing the TNS-buffer solutions.
-
Fluorescence Reading: Measure fluorescence (Excitation: 321 nm, Emission: 445 nm).
-
Data Fitting: Plot fluorescence intensity against pH. The apparent pKa is the pH at which fluorescence reaches 50% of its maximum value.
-
Self-Validation Check: A sharp sigmoidal transition confirms uniform nanoparticle size and homogenous surface protonation.
Workflow of LNP formulation highlighting the pH-dependent phase transitions of the amine.
Conclusion
The solubility profile of (4-ethylhexyl)(methyl)amine is a textbook example of amphiphilic physical chemistry. While its non-aqueous solubility is highly predictable via the General Solubility Equation, its aqueous profile is highly dynamic. By understanding the causality behind its apparent pKa shift and micellar self-assembly, researchers can precisely engineer the media pH and co-solvent ratios to utilize this molecule effectively in extractions, chemical syntheses, and next-generation lipid nanoparticle formulations.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. (4-ethylhexyl)(methyl)amine hydrochloride | 1989671-33-1 | Buy Now [molport.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Accuracy of calculated pH-dependent aqueous drug solubility [pubmed.ncbi.nlm.nih.gov]
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- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Step-by-Step Preparation of (4-Ethylhexyl)(methyl)amine-Based Pharmaceutical Intermediates
Introduction & Strategic Overview
Branched aliphatic amines are critical structural motifs in modern pharmacophore design. The incorporation of a 4-ethylhexyl chain introduces a lipophilic, sterically hindered vector that can disrupt crystalline packing, thereby enhancing the aqueous solubility and lipid membrane permeability of the resulting active pharmaceutical ingredient (API).
(4-Ethylhexyl)(methyl)amine hydrochloride (CAS 1989671-33-1)[1] is a highly versatile secondary amine building block used in the synthesis of complex drug candidates. Because direct alkylation of primary amines often leads to over-alkylation (tertiary amines or quaternary ammonium salts), the most robust and atom-economical synthetic strategy is the reductive amination of 4-ethylhexanal[2] with methylamine.
This protocol utilizes Sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is highly chemoselective; the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward most aldehydes but highly reactive toward the more electrophilic iminium ion intermediate[3].
Mechanistic Pathway & Workflow
Mechanistic workflow for the reductive amination of 4-ethylhexanal.
Quantitative Data & Reaction Optimization
The choice of reducing agent dictates the purity and yield of the final intermediate. As summarized below, STAB provides the optimal balance of safety, yield, and chemoselectivity compared to legacy reagents[4].
| Reducing Agent | Solvent | Time (h) | Chemoselectivity | Yield (%) | Safety / Handling Profile |
| NaBH₄ | MeOH | 2 | Poor (reduces aldehyde directly) | 45% | High exotherm, generates flammable H₂ gas. |
| NaBH₃CN | MeOH | 12 | Good | 75% | Highly toxic, generates lethal HCN gas on quenching. |
| NaBH(OAc)₃ | DCE | 16 | Excellent (iminium specific) | 92% | Mild, safe, non-toxic byproducts. |
Step-by-Step Experimental Protocol
Materials & Reagents
-
4-Ethylhexanal (PubChem CID 3086036) – 1.0 eq[2]
-
Methylamine (2.0 M solution in THF) – 1.2 eq
-
Sodium triacetoxyborohydride (STAB) – 1.5 eq[3]
-
1,2-Dichloroethane (DCE) – Anhydrous solvent[4]
-
4.0 M HCl in dioxane – For salt formation
-
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Dichloromethane (DCM), Diethyl ether (Et₂O).
Phase 1: Iminium Formation
Objective: Condense 4-ethylhexanal with methylamine to form the reactive iminium species.
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add 4-ethylhexanal (10.0 g, 78.0 mmol) to 100 mL of anhydrous DCE.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dropwise, add methylamine (2.0 M solution in THF, 46.8 mL, 93.6 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Causality & Experience: DCE is selected over protic solvents like methanol because it enhances the stability of the STAB reagent and minimizes competitive acetal formation[4]. Cooling to 0 °C during addition prevents the volatilization of methylamine (boiling point -6 °C).
-
Self-Validation: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The aldehyde peak ([M+H]⁺ m/z 129.2) should be fully consumed, replaced by the iminium/imine mass ([M+H]⁺ m/z 142.2).
Phase 2: Chemoselective Reduction
Objective: Reduce the iminium ion to the secondary amine without reducing unreacted aldehyde.
-
Re-cool the reaction mixture to 0 °C.
-
Add STAB (24.8 g, 117.0 mmol) in four equal portions over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours under argon.
-
Causality & Experience: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent. STAB's steric bulk and electronic stabilization ensure it only attacks the highly electrophilic iminium carbon[3].
-
Self-Validation: Perform TLC (Hexanes:EtOAc 7:3) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful reduction shows the complete absence of the yellow/orange aldehyde spot (R_f ~0.7).
Phase 3: Work-up and Extraction
Objective: Quench residual reducing agent and isolate the free base amine.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until CO₂ gas evolution ceases.
-
Transfer to a separatory funnel and extract with DCM (3 × 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the crude free base as a pale yellow oil.
-
Causality & Experience: The free base of (4-ethylhexyl)(methyl)amine is highly volatile. Concentrating at high temperatures (>40 °C) will result in significant yield loss.
-
Self-Validation: Test the aqueous layer with pH paper. It must read pH ≥ 8 . If acidic, the amine remains protonated in the aqueous layer, destroying the isolated yield.
Phase 4: Hydrochloride Salt Formation
Objective: Convert the volatile, oily free base into a stable, crystalline pharmaceutical intermediate.
-
Dissolve the crude free base in 50 mL of anhydrous Et₂O and cool to 0 °C.
-
Dropwise, add 4.0 M HCl in dioxane (25.0 mL, 100 mmol). A white precipitate will form immediately.
-
Stir for 30 minutes at 0 °C to ensure complete crystallization.
-
Filter the precipitate through a Büchner funnel, wash with cold Et₂O (2 × 20 mL), and dry in a vacuum oven at 40 °C for 12 hours.
-
Causality & Experience: Converting the amine to its hydrochloride salt prevents oxidative degradation and provides a highly pure, weighable solid suitable for long-term storage and precise stoichiometric addition in downstream API synthesis[1].
-
Self-Validation: The formation of a persistent white precipitate that is freely soluble in water but insoluble in non-polar organics confirms the hydrochloride salt formation. ¹H-NMR (D₂O) should show a distinct downfield shift of the N-methyl protons (~2.6 ppm) compared to the free base.
Downstream Applications in Drug Development
Once synthesized, (4-ethylhexyl)(methyl)amine hydrochloride serves as a versatile nucleophile. It can be subjected to Buchwald-Hartwig cross-coupling with aryl halides to form lipophilic heterocycles, or reacted with carboxylic acids via HATU/DIPEA to form tertiary amides.
Downstream synthetic applications of the (4-ethylhexyl)(methyl)amine intermediate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3086036, 4-Ethylhexanal." PubChem. URL:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 4-Ethylhexanal | C8H16O | CID 3086036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
(4-ethylhexyl)(methyl)amine application in polymer cross-linking and resin synthesis
An Application Guide to (4-ethylhexyl)(methyl)amine in Polymer Chemistry
Introduction: Unveiling the Potential of a Unique Secondary Amine
In the vast landscape of polymer chemistry, curing agents and catalysts are the architects of material properties. While conventional primary and tertiary amines are well-documented, specialized secondary amines like (4-ethylhexyl)(methyl)amine offer a unique set of characteristics for nuanced applications in polymer cross-linking and resin synthesis. This molecule, a secondary amine, is distinguished by a single reactive hydrogen and a bulky, branched alkyl group. This structure imparts significant steric hindrance and hydrophobicity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications and practical protocols for utilizing (4-ethylhexyl)(methyl)amine. We will delve into its role not as a standalone cross-linker, but as a sophisticated modifier and chain extender in both epoxy and polyurethane systems. The protocols herein are built upon the foundational principles of amine-epoxy and amine-isocyanate chemistry, providing a robust framework for innovation.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties and handling requirements of (4-ethylhexyl)(methyl)amine is critical for safe and effective experimentation. While specific experimental data for this exact isomer is sparse, properties can be estimated from similar structures like (2-ethylhexyl)(methyl)amine. Safety precautions are derived from safety data sheets (SDS) of analogous aliphatic amines.
Table 1: Physicochemical and Safety Data for (4-ethylhexyl)(methyl)amine and Analogs
| Property | Value / Information | Source |
| Chemical Structure | CCCC(CC)CCNC (SMILES for a similar isomer) | [1] |
| Molecular Formula | C₉H₂₁N | [1] |
| Molecular Weight | 143.27 g/mol | [1] |
| Classification | Secondary Aliphatic Amine | |
| Appearance | Expected to be a liquid at room temperature. | |
| Key Hazards | Corrosive: Causes severe skin burns and eye damage. Risk of blindness.[2][3] Flammable: Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[2][4] Toxic/Harmful: Harmful if swallowed. Toxic if inhaled. Ingestion can cause severe damage to the throat and stomach.[2][3] | [2][3][4] |
| Handling Precautions | Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a flame-retardant lab coat.[2][4] Ensure adequate ventilation. Ground all equipment to prevent static discharge.[4] | [2][4] |
| Storage | Store in a dry, cool, and well-ventilated area designated for flammable and corrosive materials. Keep containers tightly closed. Store locked up.[4] Incompatible with acids, strong oxidizing agents, acid anhydrides, and carbon dioxide.[2] | [2][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [2] |
Part 1: Application in Epoxy Resin Systems
In epoxy chemistry, the reaction between an amine and an epoxy group is a cornerstone of thermoset formation. The functionality of the amine—the number of reactive amine hydrogens—dictates its role in the polymerization process.
Mechanism of Action: A Chain-Extending Modifier
(4-ethylhexyl)(methyl)amine, as a secondary amine, possesses a single active hydrogen. Consequently, it can react with only one epoxy group. This reaction opens the epoxide ring to form a stable carbon-nitrogen bond, creating a tertiary amine and a secondary hydroxyl group.[5][6]
Unlike primary amines which have two active hydrogens and can link two epoxy molecules, (4-ethylhexyl)(methyl)amine acts as a chain terminator or chain extender . It cannot, by itself, create a three-dimensional cross-linked network, as this requires curing agents with a functionality of three or more.[7]
The key implications of its structure are:
-
Reduced Cross-link Density: Incorporating it into a formulation with a primary amine will lower the overall cross-link density, as it effectively "caps" a reactive epoxy site.
-
Increased Flexibility and Impact Strength: The reduction in cross-linking and the introduction of the long, flexible ethylhexyl group can lead to a less rigid, more ductile cured polymer.[8]
-
Enhanced Hydrophobicity: The aliphatic nature of the ethylhexyl group will increase the non-polar character of the polymer surface, potentially improving water resistance.
-
Steric Hindrance: The bulky ethylhexyl group sterically hinders the nitrogen atom, which is expected to slow the reaction rate compared to less hindered secondary amines like diethylamine.[6] This can translate to a longer pot life and a slower cure profile.[8]
Protocol 1: Evaluating (4-ethylhexyl)(methyl)amine as a Co-Curing Agent
Objective: To characterize the effect of (4-ethylhexyl)(methyl)amine on the curing profile and thermomechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin when used as a co-curing agent with a primary amine.
Materials:
-
DGEBA-based epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
Primary amine curing agent: 4,4'-Methylenebis(cyclohexylamine) (PACM) (Amine Hydrogen Equivalent Weight ~52.5 g/eq)
-
(4-ethylhexyl)(methyl)amine (AHEW = 143.27 g/eq)
-
Toluene (for viscosity reduction, optional)
-
Non-stick molds (e.g., silicone)
-
Planetary centrifugal mixer or mechanical stirrer
-
Curing oven
-
Shore D durometer
-
Differential Scanning Calorimeter (DSC)
Experimental Design: A series of formulations will be prepared where (4-ethylhexyl)(methyl)amine systematically replaces a percentage of the reactive amine hydrogen equivalents provided by the primary amine (PACM). A stoichiometric ratio of total amine hydrogens to epoxy groups (1:1) will be maintained across all formulations.
Table 2: Sample Epoxy Formulations
| Formulation ID | DGEBA Resin (g) | PACM (g) | (4-ethylhexyl)(methyl)amine (g) | Amine H Replacement (%) |
| Control | 100 | 27.9 | 0.0 | 0% |
| EXP-10 | 100 | 25.1 | 7.6 | 10% |
| EXP-20 | 100 | 22.3 | 15.2 | 20% |
| EXP-30 | 100 | 19.5 | 22.9 | 30% |
Causality behind calculations: The total epoxy equivalents in 100g of resin is 100g / 188 g/eq = 0.532 eq. This requires 0.532 eq of amine hydrogens. For the control, this is supplied entirely by PACM: 0.532 eq * 52.5 g/eq = 27.9g. For EXP-10, 90% of H-equivalents come from PACM (0.9 * 0.532 * 52.5 = 25.1g) and 10% from the secondary amine (0.1 * 0.532 * 143.27 = 7.6g).
Procedure:
-
Preparation: Pre-heat the DGEBA resin to 50-60°C to reduce its viscosity. Weigh the required amounts of resin, PACM, and (4-ethylhexyl)(methyl)amine into a mixing cup.
-
Mixing: Mix the components thoroughly using a planetary mixer for 3-5 minutes or until a homogenous mixture is achieved. Scrape the sides and bottom of the cup to ensure uniformity.
-
Degassing: Place the mixture in a vacuum chamber at -28 inHg for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.
-
Casting: Pour the degassed mixture into pre-heated, release-agent-coated molds.
-
Curing: Place the molds in a programmable oven. A typical cure schedule for this type of system would be 2 hours at 80°C followed by a post-cure of 3 hours at 150°C. This staged cure allows for initial gelation at a lower temperature before developing full properties at a higher temperature.
-
Demolding & Characterization: Allow the samples to cool to room temperature before demolding.
-
Hardness: Measure the Shore D hardness at multiple points on the sample surface after 24 hours at ambient temperature.
-
Glass Transition Temperature (Tg): Use DSC to determine the Tg of the cured samples. A lower Tg is expected with increasing concentration of (4-ethylhexyl)(methyl)amine, indicating reduced cross-link density.
-
Part 2: Application in Polyurethane Resin Synthesis
In polyurethane chemistry, the primary reaction is between a polyol (containing -OH groups) and an isocyanate (containing -NCO groups), typically facilitated by a catalyst. Amine catalysts, particularly tertiary amines, are widely used to promote this reaction.[9][10]
Mechanism of Action: A Reactive Chain Extender
A secondary amine like (4-ethylhexyl)(methyl)amine can react directly with an isocyanate group. This is a rapid, non-catalytic reaction that forms a disubstituted urea linkage .[11]
When incorporated into a polyurethane formulation, (4-ethylhexyl)(methyl)amine will compete with the polyol for reaction with the isocyanate. Due to the high reactivity of the secondary amine, it will likely function as a fast-reacting chain extender.
Key Implications:
-
Hard Segment Formation: Urea linkages are known to form "hard segments" in polyurethane elastomers, contributing to physical strength and thermal stability.
-
Modified Reactivity: Its inclusion can significantly shorten the gel time of the system.
-
Property Modulation: The bulky, flexible ethylhexyl group can disrupt the packing of hard segments, potentially leading to a softer, more elastomeric material than one extended with a more rigid diamine.
Protocol 2: Synthesis of a Modified Polyurethane Elastomer
Objective: To synthesize and evaluate a polyurethane elastomer where (4-ethylhexyl)(methyl)amine is used as a partial chain extender to modify its physical properties.
Materials:
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW = 1000 g/mol
-
Diisocyanate: Methylene diphenyl diisocyanate (MDI)
-
Chain Extender: 1,4-Butanediol (BDO)
-
Reactive Modifier: (4-ethylhexyl)(methyl)amine
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure: This protocol describes the synthesis of a pre-polymer, which is then chain-extended. This two-step method provides better control over the final polymer structure.
-
Pre-polymer Synthesis:
-
In a nitrogen-purged reactor, charge the PTMEG polyol and heat to 80°C with stirring.
-
Slowly add the MDI (at a 2:1 molar ratio of NCO:OH) to the reactor.
-
Maintain the reaction at 80°C for 2 hours. The resulting product is an isocyanate-terminated pre-polymer.
-
-
Chain Extension:
-
Cool the pre-polymer to 60°C and dissolve it in anhydrous DMF to achieve a 30% (w/w) solution.
-
In a separate vessel, prepare the chain extender solution by mixing 1,4-Butanediol, (4-ethylhexyl)(methyl)amine, and a catalytic amount of DBTDL (e.g., 0.05 wt%) in DMF. The total equivalents of -OH plus -NH should be approximately 0.95 times the equivalents of NCO in the pre-polymer.
-
Under vigorous mechanical stirring, rapidly add the chain extender solution to the pre-polymer solution.
-
-
Curing and Characterization:
-
Pour the viscous polymer solution onto a glass plate and use a doctor blade to create a film of uniform thickness.
-
Cure the film in an oven at 70°C for 12 hours to remove the solvent and complete the reaction.
-
The resulting elastomer can be tested for tensile strength, elongation at break, and hardness.
-
Conclusion
(4-ethylhexyl)(methyl)amine presents a compelling option for polymer scientists seeking to fine-tune material properties. While its monofunctional nature precludes its use as a primary cross-linking agent in epoxy systems, it serves as a valuable reactive modifier to control cross-link density, enhance flexibility, and increase hydrophobicity. In polyurethane synthesis, its ability to rapidly react with isocyanates allows it to function as a chain extender that can modulate the final hardness and elastomeric character of the material. The protocols provided in this guide offer a starting point for exploring the unique contributions of this sterically hindered secondary amine to create next-generation polymers.
References
-
Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. [Link]
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. [Link]
-
Williams, R. J. J. (1990). Kinetics and mechanisms of cure of diglycidyl amine epoxy resin networks. Pergamon. [Link]
-
Polymer Properties Database. (2025). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. [Link]
-
Gagnon, D. R. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. [Link]
-
Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. [Link]
-
Doszlop, S., et al. (1973). Reactions of epoxy with other functional groups and the arising sec. hydroxyl groups. Periodica Polytechnica Chemical Engineering. [Link]
-
PubChem. (n.d.). 4-ethyl-N-methylhexan-2-amine. National Center for Biotechnology Information. [Link]
-
Academia. (2019). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. [Link]
-
Akerman, M. A., et al. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series. [Link]
-
PubChem. (n.d.). (2-Ethylhexyl)(methyl)amine. National Center for Biotechnology Information. [Link]
-
Airgas. (2023). Methylamine Safety Data Sheet. [Link]
-
MolPort. (n.d.). (4-ethylhexyl)(methyl)amine hydrochloride. [Link]
Sources
- 1. (2-Ethylhexyl)(methyl)amine | C9H21N | CID 13127886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. appliedpoleramic.com [appliedpoleramic.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. threebond.co.jp [threebond.co.jp]
- 8. specialchem.com [specialchem.com]
- 9. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
in vitro assay protocols utilizing (4-ethylhexyl)(methyl)amine as a chemical reagent
Application Note & Protocol
Topic: In Vitro Assay Protocols Utilizing (4-ethylhexyl)(methyl)amine as a Chemical Reagent
Audience: Researchers, scientists, and drug development professionals.
Novel Application of (4-ethylhexyl)(methyl)amine as a Competitive Inhibitor in a Fluorogenic Acetyltransferase Assay
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note details a robust and sensitive in vitro assay protocol for the characterization of a novel competitive inhibitor, (4-ethylhexyl)(methyl)amine, against a hypothetical enzyme: Aliphatic Amine Acetyltransferase (AAAT). The protocol leverages the specific reactivity of fluorescamine with primary amines to create a fluorogenic signal that is inversely proportional to enzyme activity. As AAAT acetylates its primary amine substrate, the substrate is no longer reactive with fluorescamine, leading to a decrease in fluorescence. (4-ethylhexyl)(methyl)amine, a secondary amine, is designed to bind to the active site of AAAT without being acetylated, thus acting as a competitive inhibitor. This document provides the scientific rationale, detailed step-by-step protocols for determining the half-maximal inhibitory concentration (IC50), and expected data outcomes.
Introduction: The Rationale for a Novel Inhibitor Assay
Aliphatic amines are not only fundamental building blocks in biological systems, forming essential molecules like amino acids and neurotransmitters, but they are also prevalent moieties in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Enzymes that metabolize these amines are of significant interest in drug discovery and development. For instance, arylamine N-acetyltransferases have been shown to acetylate certain aliphatic amines, highlighting a potential pathway for drug metabolism and a target for therapeutic intervention.[4]
This guide introduces a hypothetical enzyme, Aliphatic Amine Acetyltransferase (AAAT), which catalyzes the transfer of an acetyl group from Acetyl Coenzyme A (Acetyl-CoA) to a primary aliphatic amine substrate. To identify inhibitors of this enzyme class, we propose the use of (4-ethylhexyl)(methyl)amine as a tool compound. Due to its secondary amine structure, it is hypothesized to bind to the enzyme's active site but cannot be acetylated, making it an ideal candidate for a competitive inhibitor.
The assay principle is based on the detection of the remaining primary amine substrate using fluorescamine. Fluorescamine is a fluorogenic reagent that rapidly reacts with primary amines to form highly fluorescent pyrrolinone products, while it is non-reactive with secondary amines like our proposed inhibitor and shows no fluorescence with the acetylated product.[5][6] This creates a sensitive and reliable system for measuring enzyme activity and its inhibition.
Chemical Properties of (4-ethylhexyl)(methyl)amine
While specific data for (4-ethylhexyl)(methyl)amine is sparse, we can infer its properties from similar structures like (2-ethylhexyl)(methyl)amine and 4-ethyl-N-methylhexan-2-amine.[7][8][9]
| Property | Estimated Value/Characteristic | Source |
| Molecular Formula | C9H21N | [7][9] |
| Molecular Weight | ~143.27 g/mol | [7][9] |
| Structure Type | Secondary Aliphatic Amine | Inferred |
| Key Feature | Contains a secondary amine nitrogen, which is a hydrogen bond donor and acceptor. The ethylhexyl group provides significant hydrophobicity. | Inferred |
The "AAAT" Inhibition Assay: Mechanism and Workflow
Proposed Mechanism of Competitive Inhibition
The AAAT enzyme is theorized to have a binding pocket that accommodates a short-to-medium chain aliphatic amine. The primary amine of the substrate acts as the nucleophile in the acetyl-transfer reaction. (4-ethylhexyl)(methyl)amine is designed to mimic the substrate by binding to this active site. However, as a secondary amine, it lacks the necessary proton for the catalytic mechanism to proceed, or its steric bulk prevents proper orientation for catalysis. It therefore occupies the active site and competes with the native substrate, reducing the overall rate of product formation.
Caption: Proposed mechanism of competitive inhibition of AAAT by (4-ethylhexyl)(methyl)amine.
Experimental Workflow
The overall workflow is designed for a 96-well plate format, making it suitable for screening and dose-response studies.[10] The process involves initiating the enzymatic reaction, stopping it, and then detecting the remaining substrate.
Caption: High-level workflow for the AAAT fluorogenic inhibition assay.
Detailed Protocols
Materials and Reagents
-
(4-ethylhexyl)(methyl)amine (CAS No. can be inferred from similar compounds like 19734-51-1 for the 2-ethylhexyl isomer)[8][9]
-
Hypothetical AAAT Enzyme: Purified recombinant enzyme in a suitable storage buffer.
-
Primary Amine Substrate: e.g., Hexylamine (CAS No. 111-26-2)
-
Acetyl Coenzyme A (Acetyl-CoA): (CAS No. 72-89-9)
-
Fluorescamine: (CAS No. 38183-12-9)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Quenching Buffer: 1 M Glycine-HCl, pH 2.5.
-
Detection Buffer: 200 mM Borate Buffer, pH 9.0.
-
Solvents: DMSO (for inhibitor stock), Acetonitrile (for fluorescamine stock).
-
Equipment: 96-well black, flat-bottom plates; multi-channel pipettes; fluorescence plate reader.
Reagent Preparation
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of (4-ethylhexyl)(methyl)amine in 100% DMSO.
-
Substrate Stock (10 mM): Prepare a 10 mM stock solution of hexylamine in deionized water.
-
Acetyl-CoA Stock (10 mM): Prepare a 10 mM stock solution of Acetyl-CoA in deionized water. Aliquot and store at -80°C.
-
Fluorescamine Solution (1.5 mg/mL): Prepare fresh daily. Dissolve 1.5 mg of fluorescamine in 1 mL of dry acetonitrile. Protect from light.
Protocol for IC50 Determination
This protocol is for a total reaction volume of 50 µL, followed by a detection step.
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM (4-ethylhexyl)(methyl)amine stock in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.1 µM).
-
Prepare a final 2X working solution for each concentration by diluting the DMSO stocks into Assay Buffer. This minimizes the final DMSO concentration in the assay.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the following to each well:
-
Test Wells: 25 µL of 2X inhibitor working solution.
-
Positive Control (No Inhibition): 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Enzyme): 25 µL of Assay Buffer.
-
-
Add 12.5 µL of 4X AAAT enzyme solution (diluted in Assay Buffer) to the Test Wells and Positive Control wells.
-
Add 12.5 µL of Assay Buffer to the Negative Control wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation:
-
Prepare a 4X Substrate/Acetyl-CoA mix in Assay Buffer (e.g., if final concentrations are 100 µM each, the 4X mix will be 400 µM of each).
-
Add 12.5 µL of the 4X Substrate/Acetyl-CoA mix to all wells to start the reaction.
-
Mix the plate gently and incubate at 37°C for 30 minutes (this time may need optimization).
-
-
Reaction Quenching:
-
Add 25 µL of Quenching Buffer to all wells to stop the reaction.
-
-
Substrate Detection:
-
Add 100 µL of Detection Buffer to all wells.
-
Add 25 µL of the freshly prepared Fluorescamine Solution to all wells.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence plate reader with excitation at approximately 390 nm and emission at approximately 470 nm.[11]
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the Negative Control (F_neg) from all other readings to correct for background.
-
The fluorescence of the Positive Control (F_pos) represents 0% inhibition (100% enzyme activity).
-
For each inhibitor concentration (F_inhib), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (F_inhib - F_neg) / (F_pos - F_neg))
-
-
Determine IC50 Value:
Expected Results
| (4-ethylhexyl)(methyl)amine [µM] | Average Fluorescence (RFU) | % Inhibition |
| 0 (Positive Control) | 15,000 | 0% |
| 0.1 | 14,500 | 3.6% |
| 1 | 12,500 | 17.9% |
| 10 | 7,800 | 51.4% |
| 50 | 4,200 | 77.1% |
| 100 | 3,500 | 82.1% |
| No Enzyme (Negative Control) | 2,800 | 100% |
Note: This is hypothetical data for illustrative purposes.
Safety and Handling
Aliphatic amines should be handled with care in a well-ventilated area, preferably a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[13][15] Inhalation may cause respiratory tract irritation.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Fluorescamine degradation or contaminated buffers. | Prepare fluorescamine solution fresh. Use high-purity reagents and water. |
| Low signal window | Insufficient enzyme activity or reaction time. | Increase enzyme concentration or incubation time. Ensure optimal pH and temperature. |
| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes. Ensure uniform temperature across the plate during incubations. |
| No inhibition observed | Inhibitor is not active; incorrect concentration. | Verify inhibitor concentration and purity. Test a different class of inhibitor as a control. |
References
-
PubChem. (n.d.). 4-ethyl-N-methylhexan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. Retrieved from [Link]
-
Yan, V. C., Pham, C.-D., Arthur, K., Yang, K. L., & Muller, F. L. (2020). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Bioorganic & Medicinal Chemistry Letters, 30(24), 127656. Retrieved from [Link]
-
ProFoldin. (n.d.). MicroMolar Primary Amine Assay Kit. Retrieved from [Link]
-
MolPort. (n.d.). (4-ethylhexyl)(methyl)amine hydrochloride. Retrieved from [Link]
-
MDPI. (2024). The Fluorescent Sensing of BF 3 and Amines: A Dual Approach with Hydrazone Ligands. Molecules. Retrieved from [Link]
-
Chemash. (2025). Biological Importance and Applications of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hubálek, M., Binda, C., & Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(11), 3168. Retrieved from [Link]
-
Le, T. M. D., et al. (2020). Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Angewandte Chemie International Edition, 59(34), 14342-14347. Retrieved from [Link]
-
Koley, A., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. Antioxidants & Redox Signaling, 18(2), 147-157. Retrieved from [Link]
-
Chen, K., & Chin, J. W. (2021). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion. Angewandte Chemie International Edition, 60(2), 896-901. Retrieved from [Link]
-
Quora. (2021). What are the uses of aliphatic amines chemical? Which industry is it used? Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Amorim, C. G., et al. (2020). Biosensors for Biogenic Amines: A Review. Biosensors, 10(10), 140. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
-
DiaSource Diagnostics. (n.d.). Biogenic Amines Immunoassays tests. Retrieved from [Link]
-
Stokes, J. M., et al. (2021). Simple Secondary Amines Inhibit Growth of Gram-Negative Bacteria through Highly Selective Binding to Phenylalanyl-tRNA Synthetase. Journal of the American Chemical Society, 143(2), 859–869. Retrieved from [Link]
-
Angene Chemical. (n.d.). (2-ethylhexyl)(methyl)amine(CAS# 19734-51-1). Retrieved from [Link]
-
PubChem. (n.d.). (2-Ethylhexyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemash.in [chemash.in]
- 3. quora.com [quora.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 4-ethyl-N-methylhexan-2-amine | C9H21N | CID 82922408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenesci.com [angenesci.com]
- 9. (2-Ethylhexyl)(methyl)amine | C9H21N | CID 13127886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Primary Amine Assay [profoldin.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. chemical.kao.com [chemical.kao.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. fishersci.com [fishersci.com]
troubleshooting common impurities in (4-ethylhexyl)(methyl)amine batch production
Technical Support Center: Troubleshooting (4-Ethylhexyl)(methyl)amine Batch Production
Welcome to the Technical Support Center for the batch production of (4-ethylhexyl)(methyl)amine. This secondary amine is typically synthesized via the reductive amination of 4-ethylhexanal with methylamine. While this is a foundational transformation in organic process chemistry, scaling up often reveals critical vulnerabilities in chemoselectivity, leading to yield-killing impurities. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high-purity batch execution.
Mechanistic Origins of Common Impurities
To eliminate impurities, we must first understand their kinetic and thermodynamic origins rather than just observing their presence.
-
Impurity A: Di(4-ethylhexyl)methylamine (Over-alkylation)
-
Mechanism: Secondary amines are often more nucleophilic than their primary amine precursors. Once (4-ethylhexyl)(methyl)amine forms, it can compete with unreacted methylamine to attack residual 4-ethylhexanal, forming an iminium ion that is subsequently reduced to the tertiary amine[1].
-
Causality: This occurs when the local concentration of methylamine drops, or if the reducing agent is added before imine formation is complete.
-
-
Impurity B: 4-Ethylhexanol (Over-reduction)
-
Mechanism: The reducing agent directly attacks the carbonyl carbon of 4-ethylhexanal before it can condense with methylamine.
-
Causality: Using highly reactive hydrides (like NaBH₄) without pre-forming the imine, or failing to remove water, which pushes the equilibrium back toward the free aldehyde[2].
-
-
Impurity C: Aldol Condensation Dimers
-
Mechanism: 4-Ethylhexanal possesses alpha-protons. Under basic conditions (excess methylamine) or prolonged heating, it can undergo self-condensation.
-
Visualizing the Reaction Landscape
Understanding the branching pathways is critical for process control.
Reaction pathway of (4-ethylhexyl)(methyl)amine synthesis highlighting major impurity branches.
Quantitative Reagent Selection
The choice of reducing agent fundamentally dictates the impurity profile. Direct reductive amination methods benefit from reagents that selectively target iminium ions over aldehydes[2].
| Reducing Agent | Relative Reactivity (Aldehyde) | Relative Reactivity (Iminium) | Over-alkylation Risk | Typical Byproducts |
| NaBH₄ | High | High | High | 4-Ethylhexanol (High) |
| NaBH₃CN | Low (at pH 6-8) | High | Moderate | Cyanide toxicity risks |
| NaBH(OAc)₃ | Very Low | High | Low | Trace Aldol products |
| Me₂SiHCl | Low | High | Very Low | Siloxane residues[3] |
Note: Recent advancements demonstrate that using Me₂SiHCl with N-Boc-N-methylamine, followed by in situ deprotection, virtually eliminates over-alkylation[3]. However, for standard direct amination, NaBH(OAc)₃ remains the industrial standard.
Self-Validating Experimental Protocol
This protocol utilizes the indirect (stepwise) reductive amination pathway to physically separate the condensation and reduction phases, acting as a self-validating system to prevent 4-ethylhexanol formation.
Step 1: Imine Condensation
-
Charge a dry reactor with 4-ethylhexanal (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add methylamine solution (2.0 M in THF, 1.5 eq) dropwise at 0 °C. Causality: The 0.5 eq excess drives the equilibrium forward and acts as a kinetic buffer against over-alkylation.
-
Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 4 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot. Filter, dilute with DCM, and analyze via GC-FID. Proceed to Step 2 only if residual 4-ethylhexanal is < 2%.
Step 2: Selective Reduction
-
Cool the validated imine solution to 0 °C.
-
Add NaBH(OAc)₃ (1.4 eq) portion-wise over 30 minutes. Causality: NaBH(OAc)₃ is preferred because it exhibits lower reactivity toward carbonyls, preventing the reduction of any trace unreacted aldehyde in the system[2].
-
Stir at room temperature for 12 hours.
-
Validation Checkpoint: Quench a 0.1 mL aliquot with sat. NaHCO₃, extract with EtOAc, and run TLC (Ninhydrin stain). A single spot indicates complete conversion.
Step 3: Workup and Isolation
-
Quench the bulk reaction with saturated aqueous NaHCO₃ until pH ~ 8.
-
Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.
-
If tertiary amine impurities are detected, perform an acid-base extraction: extract the organic layer with 1M HCl (protonating the amines into the aqueous layer based on pKa differences), wash the aqueous layer with ether to remove neutral impurities, then basify the aqueous layer to pH 10 with NaOH and back-extract the pure secondary amine into EtOAc.
Troubleshooting Logic & FAQs
Diagnostic decision tree for identifying and resolving common batch impurities via MS data.
Frequently Asked Questions
Q1: My GC-MS shows a large peak with a mass 112 Da higher than my target product. What is this? A1: This is the over-alkylation product, di(4-ethylhexyl)methylamine. The addition of a second 4-ethylhexyl group adds exactly 112 Da (C₈H₁₆). To fix this, increase your methylamine equivalents (up to 2.0 - 3.0 eq) to outcompete the secondary amine, or switch to a titanium(IV) isopropoxide-mediated reductive amination, which has been shown to completely suppress over-alkylation.
Q2: The reaction stalled, and I have a mixture of imine and secondary amine. Should I add more NaBH(OAc)₃? A2: Not necessarily. A stalled reduction is often caused by a drop in pH or the accumulation of water. Check the pH; reductive amination with NaBH(OAc)₃ operates best in mildly acidic conditions (pH 5-7). If the pH is too high, add a catalytic amount of acetic acid.
Q3: I have a mixture of primary, secondary, and tertiary amines. What is the simplest way to separate them? A3: Acid-base liquid-liquid extraction is the most straightforward initial approach. By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the different classes of amines based on their differing basicities[1]. If this fails, converting the crude amine to a hydrochloride salt often facilitates selective crystallization[1].
Q4: Why is my isolated (4-ethylhexyl)(methyl)amine turning yellow upon storage? A4: Secondary amines are susceptible to air oxidation, forming N-oxides, and can react with atmospheric carbon dioxide to form carbonate salts[1]. Store the final product under an inert argon atmosphere at 4 °C, or convert it to its stable hydrochloride salt for long-term storage.
References
- BenchChem. "Technical Support Center: Purification of Secondary Alkyl Amines." Benchchem.com.
- Grokipedia. "Reductive amination." Grokipedia.com.
- The Journal of Organic Chemistry. "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl." ACS Publications.
- Synthesis. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Thieme Connect.
Sources
optimizing temperature and pressure conditions for (4-ethylhexyl)(methyl)amine reactions
Technical Support Center: Optimizing (4-ethylhexyl)(methyl)amine Reactions
Welcome to the technical support center for optimizing reactions involving (4-ethylhexyl)(methyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure optimization in their experimental workflows. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established scientific principles to ensure the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting the initial temperature and pressure for a reaction with (4-ethylhexyl)(methyl)amine?
A1: The initial selection of temperature and pressure for reactions involving (4-ethylhexyl)(methyl)amine, a secondary amine, is dictated by the reaction type (e.g., N-alkylation, acylation, reductive amination), the solvent's boiling point, and the stability of the reactants and products.
-
Temperature: Start with a conservative temperature, often slightly above room temperature (e.g., 30-40 °C), and gradually increase it. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition. For many common reactions, a range of 50-100 °C is a good starting point for optimization.
-
Pressure: For reactions that do not involve gaseous reactants or produce gaseous byproducts, atmospheric pressure is typically sufficient. However, if you are working with a low-boiling-point solvent or reactant, or if the reaction equilibrium can be favorably shifted by pressure, a sealed reaction vessel may be necessary to operate at elevated temperatures. For reactions involving gases like hydrogen in reductive aminations, the pressure will be a critical parameter to optimize, often starting in the range of 1-10 bar.
Q2: How do I monitor the progress of my reaction to determine if my chosen temperature and pressure are optimal?
A2: Effective reaction monitoring is crucial for optimization. The two most common techniques for tracking the consumption of (4-ethylhexyl)(methyl)amine and the formation of the desired product are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: This is a quick and straightforward method for qualitative analysis. By spotting the reaction mixture alongside standards of your starting materials, you can visually track the disappearance of reactants and the appearance of the product spot.
-
GC-MS: This technique provides quantitative data. By taking aliquots from the reaction at regular intervals, you can determine the precise conversion of your starting material and the yield of your product. This data is invaluable for fine-tuning temperature and pressure to maximize yield and minimize reaction time.
A typical workflow for reaction monitoring is illustrated below:
Caption: Workflow for reaction monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides systematic approaches to resolve them.
Issue 1: Low or No Product Yield
If you are observing a low yield of your desired product, consider the following troubleshooting steps, starting with the most likely causes.
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Temperature | 1. Gradually increase the reaction temperature in 10 °C increments. 2. Monitor the reaction progress at each new temperature using TLC or GC-MS. | Many reactions have a minimum activation energy that must be overcome. Insufficient thermal energy can lead to a slow or stalled reaction. |
| Incorrect Pressure (for gas-phase reactants) | 1. If using a gaseous reactant (e.g., H₂ in reductive amination), ensure there are no leaks in your system. 2. Systematically increase the pressure of the gaseous reactant. | The concentration of a gaseous reactant in the reaction mixture is directly proportional to its partial pressure. Higher pressure increases the concentration, which can accelerate the reaction rate. |
| Catalyst Inactivity | 1. If using a catalyst, ensure it is fresh and has been handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 2. Consider a different catalyst or increasing the catalyst loading. | Catalysts can degrade over time or be poisoned by impurities. The choice of catalyst is also crucial for reaction efficiency. |
| Poor Reagent Quality | 1. Verify the purity of your (4-ethylhexyl)(methyl)amine and other reagents using techniques like NMR or GC-MS. 2. Purify reagents if necessary. | Impurities in starting materials can inhibit the reaction or lead to the formation of unwanted side products. |
The logical flow for troubleshooting low yield can be visualized as follows:
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Multiple Side Products
The presence of significant side products can complicate purification and reduce the yield of your target molecule. Here’s how to address this issue.
| Potential Cause | Troubleshooting Steps | Rationale |
| Temperature is Too High | 1. Decrease the reaction temperature in 10-20 °C increments. 2. Analyze the product mixture at each temperature to find the optimal balance between reaction rate and selectivity. | High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to the formation of side products. |
| Over-alkylation (in N-alkylation reactions) | 1. Use a stoichiometric excess of the amine relative to the alkylating agent. 2. Consider a slower addition of the alkylating agent to the reaction mixture. | In N-alkylation, the secondary amine product can sometimes react further to form a tertiary amine. Controlling the stoichiometry and addition rate can minimize this. |
| Incorrect Solvent | 1. Experiment with solvents of different polarities. | The solvent can influence the reaction pathway by stabilizing or destabilizing transition states. A change in solvent may favor the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
-
Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.
-
Charge the flask with (4-ethylhexyl)(methyl)amine, solvent, and other non-thermally sensitive reagents.
-
Begin stirring and set the initial temperature to a conservative value (e.g., 40 °C).
-
Once the temperature has stabilized, add the final reagent to initiate the reaction (time = 0).
-
Withdraw small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every hour) and analyze by TLC or GC-MS.
-
If the reaction is proceeding slowly after several hours, increase the temperature by 10 °C.
-
Repeat steps 5 and 6 until the optimal balance of reaction rate and purity is achieved.
Protocol 2: Pressure Optimization for Reductive Amination
-
Combine (4-ethylhexyl)(methyl)amine, a carbonyl compound, solvent, and a suitable catalyst (e.g., Palladium on carbon) in a high-pressure reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor to the initial desired pressure (e.g., 2 bar).
-
Begin stirring and heating the reaction to the desired temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen gas and by analyzing aliquots via GC-MS.
-
If the reaction is slow, consider incrementally increasing the hydrogen pressure.
References
Technical Support Center: Mitigating Toxic Byproducts in (4-ethylhexyl)(methyl)amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance for minimizing the formation of toxic byproducts during the synthesis of (4-ethylhexyl)(methyl)amine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the lab, focusing on the principles of reductive amination and the critical need for impurity control in pharmaceutical development.
Introduction: The Challenge of Purity in Secondary Amine Synthesis
The synthesis of (4-ethylhexyl)(methyl)amine, a key intermediate in various applications, is commonly achieved through the reductive amination of 2-ethylhexanal with methylamine. While this method is efficient, it is not without its challenges. The formation of undesirable byproducts, particularly N-nitrosamines, which are classified as probable human carcinogens, poses a significant risk to patient safety and can lead to regulatory hurdles.[1][2][3][4] This guide provides a systematic approach to identifying, controlling, and eliminating these toxic impurities.
Core Principles of Byproduct Formation
Understanding the origins of byproducts is the first step toward their elimination. In the context of (4-ethylhexyl)(methyl)amine synthesis, the primary concerns are:
-
N-Nitrosamines: These form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be generated from nitrites under acidic conditions.[5][6]
-
Over-alkylation Products: The desired secondary amine product can react further with the starting aldehyde to form a tertiary amine.[7][8][9]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual 2-ethylhexanal, methylamine, or the intermediate imine in the final product.[10][11]
-
Impurities from Starting Materials: The purity of the initial 2-ethylhexanal and methylamine can introduce contaminants that may interfere with the reaction or be carried through to the final product.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Detection of N-Nitrosamines in the Final Product
Q: We have detected N-nitroso-(4-ethylhexyl)(methyl)amine in our final product. What are the likely sources and how can we prevent its formation?
A: The presence of N-nitrosamines is a critical issue. Their formation requires a nitrosatable amine (your product) and a nitrosating agent. The key is to eliminate one of these components or prevent their reaction.
Root Causes & Mechanistic Explanation:
N-nitrosamines form when a secondary amine reacts with a nitrosating agent, typically derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.[5][6] The reaction mechanism involves the formation of a nitrosonium ion (NO+) which is then attacked by the nucleophilic secondary amine.
Mitigation Strategies & Experimental Protocols:
| Strategy | Experimental Protocol |
| Control of Raw Materials | Protocol 1: Nitrite Content Analysis in Starting Materials. 1. Analyze incoming lots of 2-ethylhexanal and methylamine for nitrite content using a validated ion chromatography (IC) method with post-column derivatization or LC-MS/MS for higher specificity.[1] 2. Establish a specification for acceptable nitrite levels in your starting materials. |
| Solvent Selection | Protocol 2: Solvent Screening. 1. Avoid solvents that can degrade to form secondary amines, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] 2. Opt for solvents less prone to forming nitrosating species. Recommended solvents for reductive amination include methanol, ethanol, or dichloromethane.[10][12] |
| pH Control | Protocol 3: Buffered Reaction Conditions. 1. Maintain the reaction pH in a weakly acidic range (pH 4-6) to facilitate imine formation without promoting the formation of nitrosating agents.[7][10] 2. The use of a buffer, such as triethylammonium acetate, can help maintain the optimal pH.[7] |
| Scavengers | Protocol 4: Use of Nitrosating Agent Scavengers. 1. Consider the addition of a scavenger, such as ascorbic acid or alpha-tocopherol, to the reaction mixture. These antioxidants can quench nitrosating agents as they form. |
| Purification | Protocol 5: Post-Synthesis Purification. 1. If nitrosamines are detected, they can sometimes be removed through distillation or chromatography, although prevention is the preferred strategy. |
Diagram: N-Nitrosamine Formation Pathway
Caption: Formation of N-nitrosamines from secondary amines and nitrosating agents.
Issue 2: High Levels of Tertiary Amine Byproduct (Over-alkylation)
Q: Our synthesis is producing a significant amount of N,N-bis(4-ethylhexyl)methylamine. How can we improve the selectivity for the desired secondary amine?
A: Over-alkylation is a common side reaction in reductive aminations where the product secondary amine is more nucleophilic than the starting primary amine, leading to a subsequent reaction with the aldehyde.
Root Causes & Mechanistic Explanation:
The newly formed (4-ethylhexyl)(methyl)amine can compete with methylamine to react with 2-ethylhexanal, forming a new iminium ion that is then reduced to the tertiary amine. This is often exacerbated by an excess of the aldehyde or prolonged reaction times.[7][9]
Mitigation Strategies & Experimental Protocols:
| Strategy | Experimental Protocol |
| Stoichiometry Control | Protocol 6: Optimization of Reactant Ratio. 1. Use a stoichiometric excess of methylamine (e.g., 1.5-2.0 equivalents) relative to 2-ethylhexanal. This will statistically favor the reaction of the aldehyde with the primary amine. |
| Choice of Reducing Agent | Protocol 7: Selective Reducing Agent. 1. Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less likely to reduce the starting aldehyde to an alcohol and can be more selective for the iminium ion formed from the primary amine.[7][13] |
| Stepwise (Indirect) Reductive Amination | Protocol 8: Two-Step Synthesis. 1. Imine Formation: React 2-ethylhexanal with methylamine in a suitable solvent (e.g., methanol) with a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium towards the imine.[7] 2. Isolation (Optional): The imine can be isolated, though this is often not necessary. 3. Reduction: In a separate step, reduce the formed imine with a reducing agent like sodium borohydride (NaBH₄). This two-step approach prevents the simultaneous presence of the secondary amine product and the starting aldehyde.[7] |
| Reaction Monitoring | Protocol 9: Real-time Reaction Monitoring. 1. Monitor the reaction progress closely using techniques like GC-MS or LC-MS.[14][15] 2. Quench the reaction as soon as the starting aldehyde is consumed to prevent further reaction of the product amine. |
Diagram: Over-alkylation Pathway
Caption: Competing reaction pathways leading to the desired secondary amine and the over-alkylation byproduct.
Issue 3: Incomplete Reaction and Presence of Starting Materials/Imine Intermediate
Q: We are observing unreacted 2-ethylhexanal and the corresponding imine in our final product. What can we do to drive the reaction to completion?
A: Incomplete conversion is often due to suboptimal reaction conditions that do not favor the formation and subsequent reduction of the imine.
Root Causes & Mechanistic Explanation:
Imine formation is a reversible equilibrium reaction that produces water.[16] If water is not removed, the equilibrium may lie towards the starting materials. Additionally, the reducing agent may be inactive or added prematurely before significant imine formation has occurred.
Mitigation Strategies & Experimental Protocols:
| Strategy | Experimental Protocol |
| Driving Imine Formation | Protocol 10: Use of Dehydrating Agents. 1. Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction mixture to sequester the water produced during imine formation, thus driving the equilibrium forward.[7] |
| pH Optimization | Protocol 11: Catalytic Acid. 1. As mentioned previously, ensure the reaction is conducted at a weakly acidic pH (4-6) by adding a catalytic amount of an acid like acetic acid. This catalyzes the dehydration step of imine formation.[10] |
| Reducing Agent Activity | Protocol 12: Verifying Reducing Agent Potency. 1. Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. Sodium triacetoxyborohydride, for instance, is moisture-sensitive.[10] |
| Temperature and Time | Protocol 13: Optimizing Reaction Conditions. 1. While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive substrates.[10] 2. Extend the reaction time and monitor for completion. |
Diagram: Troubleshooting Incomplete Reaction
Caption: A decision tree for troubleshooting an incomplete reductive amination.
Purification of (4-ethylhexyl)(methyl)amine
Q: What is the most effective way to purify the crude (4-ethylhexyl)(methyl)amine to remove the byproducts discussed?
A: A multi-step purification process involving extraction and distillation is generally effective for purifying secondary amines.
Experimental Protocol 14: Purification of (4-ethylhexyl)(methyl)amine
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to deprotonate the amine hydrochloride, liberating the free amine.
-
Extract the free amine back into an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure.[17][18]
-
-
Fractional Distillation:
-
For the removal of closely boiling impurities, such as the tertiary amine byproduct or unreacted starting materials, fractional distillation under reduced pressure is recommended.[17][19]
-
The significant difference in boiling points between the desired secondary amine and potential higher molecular weight byproducts makes distillation an effective final purification step.[17]
-
Analytical Methods for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying toxic byproducts.
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile and semi-volatile impurities such as unreacted 2-ethylhexanal, the imine intermediate, and the tertiary amine byproduct.[14][15] |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | The method of choice for detecting and quantifying non-volatile impurities and, crucially, trace levels of N-nitrosamines.[3][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the final product and can be used to identify and quantify major impurities. |
| Ion Chromatography (IC) | Useful for quantifying inorganic impurities, such as nitrite, in starting materials and reaction mixtures.[1] |
Frequently Asked Questions (FAQs)
Q1: Can impurities in the starting 2-ethylhexanal affect the reaction? A1: Yes. Commercial 2-ethylhexanal can contain impurities from its synthesis via aldol condensation of n-butyraldehyde. These can include unreacted n-butyraldehyde and other condensation products. These impurities can potentially undergo their own reductive amination, leading to a more complex product mixture. It is advisable to use high-purity starting materials.
Q2: How can I safely handle and dispose of reagents like sodium cyanoborohydride? A2: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Quenching reactions involving this reagent should be done carefully with an oxidizing agent like bleach in a basic solution to avoid the generation of hydrogen cyanide gas. Always consult your institution's safety guidelines for proper disposal procedures.
Q3: Is it possible to completely avoid the use of solvents that are precursors to nitrosamines? A3: Yes, and it is highly recommended. Solvents like DMF and NMP should be avoided in the synthesis of amines where nitrosamine formation is a risk.[3] Greener solvent alternatives such as ethanol, methanol, or even water (depending on the specific reaction conditions) are preferable.[12]
Q4: What are the regulatory limits for N-nitrosamine impurities in pharmaceutical products? A4: Regulatory agencies like the FDA and EMA have set strict limits for nitrosamine impurities, often in the range of nanograms per day for acceptable intake.[4] It is crucial to consult the latest guidelines from the relevant regulatory bodies for specific limits.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem Technical Support.
- Google Patents. (1981). Process for separating primary and secondary amines. US4306068A.
- Merck. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- G. K. G., S. S., & P. K. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 636–639.
- BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem Technical Support.
- Myers, A. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- ResearchGate. (n.d.). Reductive amination of 2-hexanone (4) and propargylamine (5): Results....
- Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1842.
- Beilstein Journal of Organic Chemistry. (2022).
- Wikipedia. (n.d.).
- Reddit. (2025, January 1).
- ResearchGate. (2018, March 21).
- ACS Green Chemistry Institute. (2026, March 4).
- ACS Green Chemistry Institute. (n.d.).
- Reddit. (2025, February 13).
- Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine.
- ResolveMass Laboratories Inc. (2026, January 5).
- Google Patents. (1986).
- Pharma Excipients. (2023, July 27).
- Google Patents. (1981).
- Google Patents. (1981).
- Onyx Scientific. (n.d.).
- European Medicines Agency. (2020, June 25). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
- BenchChem. (2025).
- MDPI. (2023, January 6).
- ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- Sciencemadness Discussion Board. (2007, September 15).
- Organic Syntheses. (n.d.). methylamine hydrochloride.
- National Institutes of Health. (2022, February 24).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- Master Organic Chemistry. (2017, May 26).
- US EPA. (1982, October). METHYLAMINE Method no.: 40.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- ASTM. (1992).
- Wiley Online Library. (n.d.).
- Google Patents. (1981).
- National Institutes of Health. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Bryan Research & Engineering, LLC. (n.d.).
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- PerkinElmer. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
Sources
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Technical Support Center: Advanced Chromatography Purification of Crude (4-ethylhexyl)(methyl)amine
Welcome to the Technical Support Center. The isolation of branched, aliphatic secondary amines like (4-ethylhexyl)(methyl)amine presents a unique set of chromatographic challenges. Due to its high basicity (pKa ~10.5), steric bulk, lack of a strong UV chromophore, and inherent volatility as a free base[1], standard purification workflows often result in poor yields, severe peak tailing, or complete loss of the product.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the exact physicochemical causes of these failures and provide field-proven, self-validating methodologies to ensure high-purity isolation.
Part 1: Troubleshooting & FAQs
Q1: Why does my (4-ethylhexyl)(methyl)amine streak severely on standard silica gel, resulting in poor mass recovery? A1: This is a classic physicochemical failure caused by acid-base interactions. Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa 4.5–7.0). When your highly basic secondary amine (pKa ~10.5) passes through the column, it becomes protonated, leading to strong, irreversible ionic binding with the anionic silanol sites[2]. This manifests as exponential peak tailing (the "shark fin" peak shape) and permanent adsorption[2].
-
The Solution: You must "shield" the silica. This is achieved by either using amine-functionalized silica (e.g., KP-NH) or by adding a competitive volatile base, such as 1–5% Triethylamine (TEA), to your mobile phase[3],[4]. TEA saturates the active silanol sites, allowing your bulkier secondary amine to elute purely based on its lipophilicity.
Q2: How can I separate the desired secondary amine from unreacted primary amines and over-alkylated tertiary amine byproducts? A2: While chromatography is powerful, relying on it alone for closely related aliphatic amines is inefficient. You should exploit subtle pKa differences via a pH-controlled liquid-liquid extraction before chromatography[3]. By adjusting the aqueous phase to a precise pH (e.g., pH 8.0 buffer), you can selectively protonate the more basic primary amines, driving them into the aqueous layer while retaining the secondary/tertiary amines in the organic layer[3]. For final chromatographic polishing, Reverse-Phase HPLC (RP-HPLC) at a high pH (pH > 10) ensures all amines are in their free-base form, allowing separation based solely on the hydrophobic bulk of the ethylhexyl group[4].
Q3: I am losing my purified product during post-column solvent evaporation. How do I prevent this? A3: (4-ethylhexyl)(methyl)amine is a low-molecular-weight aliphatic liquid. Evaporating non-polar elution solvents (like hexane or ethyl acetate) under high vacuum on a rotary evaporator will inevitably co-evaporate the free base amine[1].
-
The Solution: Convert the purified free base to its hydrochloride (HCl) salt prior to final evaporation. Adding a stoichiometric excess of anhydrous HCl in diethyl ether to your pooled fractions precipitates the amine as a stable, non-volatile ammonium salt[3]. This creates a self-validating mass balance: if the salt precipitates, your product is secured.
Q4: My compound lacks a strong chromophore. How do I monitor the purification fractions? A4: Aliphatic amines do not absorb in the standard UV range (254 nm). For analytical HPLC, you must use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Alternatively, utilize pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) to attach a fluorophore/chromophore for trace UV detection[5]. For benchtop flash chromatography, validate your fractions using Thin Layer Chromatography (TLC) stained with Ninhydrin; secondary amines will distinctively heat to a deep pink/purple color.
Part 2: Quantitative Data & Modality Comparison
To select the optimal purification route, compare the chromatographic modalities below.
| Chromatography Modality | Stationary Phase | Mobile Phase System | Additives/Modifiers | Recovery Rate | Ideal Use Case |
| Normal-Phase Flash | Basified Silica Gel | Hexane / Ethyl Acetate | 1-5% Triethylamine (TEA) | 75-85% | Bulk crude purification; removing non-polar organic impurities. |
| Amine-Functionalized | KP-NH or Basic Alumina | Hexane / Ethyl Acetate | None required | 85-95% | Acid-sensitive amines; avoids the need to remove TEA post-column[4]. |
| Reverse-Phase HPLC | C18 (Hybrid/Polymer) | Acetonitrile / Water | 0.1% NH₄OH (pH > 10) | >95% | Final polishing; separating closely related structural isomers[4]. |
| Derivatization (Analytical) | Standard C18 | Acetonitrile / Water | FMOC-Cl or OPA | N/A | Trace analysis; reaction monitoring via UV-Vis detection[5]. |
Part 3: Experimental Protocols
Protocol A: Basified Normal-Phase Flash Chromatography
This self-validating protocol ensures the secondary amine elutes without tailing and is captured without volatility loss.
-
Column Preparation (Shielding): Slurry pack a standard silica gel column using a solvent mixture of 95% Hexanes and 5% Triethylamine (TEA). Flush with 3 column volumes (CV) to ensure all acidic silanol groups are capped by TEA[3].
-
Equilibration: Reduce the TEA concentration. Flush the column with 2 CV of your starting mobile phase: 99% Hexanes / 1% TEA.
-
Sample Loading: Dissolve the crude (4-ethylhexyl)(methyl)amine in the absolute minimum volume of Hexanes. Apply evenly to the column head.
-
Gradient Elution: Run a shallow gradient from 100% Hexanes to 80% Hexanes / 20% Ethyl Acetate, maintaining a constant 1% TEA throughout the run.
-
Fraction Validation: Spot fractions on a silica TLC plate. Dip in Ninhydrin stain and heat vigorously. Pool fractions showing a single pink/purple spot (indicating the secondary amine).
-
Salt Conversion & Isolation: To the pooled organic fractions, slowly add 2.0 M HCl in diethyl ether dropwise at 0 °C until the solution is distinctly acidic (test with pH paper). The (4-ethylhexyl)(methyl)amine hydrochloride salt will precipitate[3]. Evaporate the solvent safely under reduced pressure to yield the stable solid.
Protocol B: High-pH Reverse-Phase HPLC (RP-HPLC)
Use this protocol for high-purity polishing of complex mixtures.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add 0.1% Ammonium Hydroxide (NH₄OH) to both solvents to maintain a mobile phase pH of ~10.5. Causality: The "2 pH rule" states that to keep an amine fully deprotonated and lipophilic, the pH must be 2 units above its pKa[4].
-
Column Selection: Standard silica C18 columns will dissolve at pH 10.5. You must use a hybrid-silica or polymer-based C18 column designed for high-pH stability.
-
Elution: Inject the sample and run a gradient from 10% B to 90% B over 20 minutes. Monitor using an ELSD or CAD detector.
-
Recovery: Lyophilize (freeze-dry) the collected aqueous/organic fractions to isolate the pure free base, avoiding the heat of a rotary evaporator.
Part 4: Mandatory Visualizations
Mechanism of silanol shielding by triethylamine (TEA) to prevent secondary amine tailing.
Workflow for the isolation, purification, and stable storage of (4-ethylhexyl)(methyl)amine.
References
-
Chromatography Online. "But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing." LC Troubleshooting.[Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Flash Purification Blog.[Link]
-
ACS Applied Materials & Interfaces. "Steric Spacing of Molecular Linkers on Passivated Si(111) Photoelectrodes." ACS Publications.[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in (4-Ethylhexyl)(methyl)amine Derivatization
Welcome to the Technical Support Center for advanced amine synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with (4-ethylhexyl)(methyl)amine (CAS 1989671-33-1) [1].
While secondary amines are typically robust nucleophiles, the conformational flexibility and steric bulk of the branched 4-ethylhexyl aliphatic chain create a restrictive hydration sphere around the nitrogen center. This steric shielding significantly increases the activation energy required for nucleophilic attack, frequently leading to stalled reactions, low yields, and side-product formation during derivatization [2].
Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these specific synthetic bottlenecks.
N-Alkylation Troubleshooting: Synthesizing Tertiary Amines
Q: My N-alkylation of (4-ethylhexyl)(methyl)amine with an alkyl bromide is stalling at 30% conversion even after 24 hours at reflux. How can I drive this to completion?
The Causality: The primary issue is the high activation energy required for the electrophile to penetrate the steric bulk of the secondary amine. In an SN2 mechanism, the nucleophile must approach the electrophilic carbon at a strict 180° angle to the leaving group. The flexible, branched 4-ethylhexyl chain physically obstructs this trajectory, reducing the rate of productive collisions [3]. Furthermore, the resulting tertiary amine product is highly congested, making the transition state thermodynamically unfavorable.
The Solution: You must increase the electrophilicity of the alkylating agent to lower the transition state energy. Switch from an alkyl bromide to an alkyl iodide or an alkyl trifluoromethanesulfonate (triflate). Triflates are exceptional leaving groups that significantly accelerate SN2 displacement. Additionally, utilizing a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile) ensures the amine remains un-solvated, maximizing its nucleophilicity [2].
Protocol: High-Efficiency N-Alkylation via Alkyl Triflates
This protocol is self-validating: the precipitation of the amine-triflate salt during the reaction serves as a visual indicator of conversion.
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve (4-ethylhexyl)(methyl)amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA is chosen because it is non-nucleophilic and will not compete with your substrate for the electrophile.
-
Electrophile Addition: Cool the flask to 0 °C. Dropwise, add the alkyl triflate (1.2 equiv).
-
Reaction: Remove the ice bath and gradually heat the mixture to 80 °C. Monitor via GC-MS. The steric bulk necessitates thermal activation to overcome the kinetic barrier.
-
Workup: Once conversion >95% is confirmed (typically 12-18 hours), quench with saturated aqueous NaHCO3 . Extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
N-Acylation FAQs: Amide Bond Formation
Q: Standard EDC/HOBt coupling of my carboxylic acid with (4-ethylhexyl)(methyl)amine yields mostly unreacted starting materials and an N-acylurea byproduct. What is the alternative?
The Causality: Carbodiimide-based coupling agents (like EDC or DCC) activate carboxylic acids by forming an O-acylisourea intermediate. For successful amide formation, the amine must attack this intermediate rapidly. However, because (4-ethylhexyl)(methyl)amine is sterically hindered, its nucleophilic attack is slow. This delay allows the O-acylisourea to undergo an intramolecular rearrangement into an unreactive N-acylurea, permanently killing the reaction and consuming your acid.
The Solution: Bypass bulky coupling intermediates entirely. Convert the carboxylic acid into a highly reactive acyl chloride. To further facilitate the transfer of the acyl group to the hindered amine, employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is planar and lacks steric bulk; it rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is an extremely potent acylating agent capable of forcing the reaction with the bulky secondary amine.
Protocol: DMAP-Catalyzed Schotten-Baumann Acylation
-
Activation: Convert your carboxylic acid to the acyl chloride using oxalyl chloride (1.2 equiv) and a catalytic drop of DMF in anhydrous dichloromethane (DCM) at 0 °C. Stir for 2 hours, then concentrate in vacuo to remove excess oxalyl chloride.
-
Setup: Redissolve the crude acyl chloride in anhydrous DCM.
-
Coupling: In a separate flask, dissolve (4-ethylhexyl)(methyl)amine (1.1 equiv), triethylamine (2.0 equiv), and DMAP (0.1 equiv) in DCM.
-
Addition: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Validation: The reaction should turn slightly yellow, and triethylamine hydrochloride salts will visibly precipitate, confirming the progression of the acylation. Stir at room temperature for 4 hours.
C-N Cross-Coupling: Buchwald-Hartwig Amination
Q: I am attempting to couple (4-ethylhexyl)(methyl)amine with an aryl chloride using Pd(OAc)2 and BINAP, but I am observing mostly protodehalogenation of the aryl chloride. Why?
The Causality: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation (forming a Pd-amido complex), and reductive elimination. BINAP is a bidentate ligand that creates a relatively tight coordination sphere around the Palladium center. When a bulky secondary amine like (4-ethylhexyl)(methyl)amine coordinates, the resulting Pd(II)-amido complex is too sterically congested to undergo efficient reductive elimination. Instead, it undergoes β -hydride elimination (if applicable) or stalls, leading to protodehalogenation of the aryl halide.
The Solution: Transition to a bulky, electron-rich monodentate dialkylbiaryl phosphine ligand, such as RuPhos or BrettPhos . These ligands are specifically designed for secondary amines. Their extreme steric bulk crowds the Palladium center just enough to aggressively force the reductive elimination step, expelling the bulky product and regenerating the Pd(0) catalyst.
Quantitative Data & Reaction Parameters Summary
Use the following table to benchmark your experimental conditions against field-validated parameters for sterically hindered secondary amines.
| Reaction Type | Reagent/Electrophile | Optimal Solvent | Catalyst / Additive | Temp (°C) | Expected Yield |
| N-Alkylation | Alkyl Triflate / Iodide | DMF or CH3CN | DIPEA (2.0 eq) | 80 - 100 | 75 - 90% |
| N-Acylation | Acyl Chloride | DCM or THF | DMAP (0.1 eq) + NEt3 | 0 to 25 | > 90% |
| C-N Coupling | Aryl Chloride / Bromide | Toluene |
Pd2(dba)3
| 100 - 110 | 65 - 85% |
Visualizing the Workflows
Decision Matrix for Derivatization
The following diagram outlines the logical decision tree for selecting the appropriate reagents based on the desired derivatization pathway.
Caption: Workflow decision tree for overcoming steric hindrance in secondary amine derivatization.
Buchwald-Hartwig Catalytic Cycle
This diagram highlights the critical stages of the Pd-catalyzed C-N cross-coupling cycle where steric hindrance dictates ligand choice.
Caption: Catalytic cycle of Buchwald-Hartwig amination. Bulky ligands force the final Reductive Elimination step.
References
-
Master Organic Chemistry. "Alkylation of Amines". Master Organic Chemistry Guides. Available at: [Link]
preventing oxidation and degradation of (4-ethylhexyl)(methyl)amine during long-term storage
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of secondary aliphatic amines like (4-ethylhexyl)(methyl)amine (CAS: 1989671-33-1)[1]. Due to its specific steric profile and secondary amine functionality, this compound is highly susceptible to atmospheric degradation. This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for long-term storage to ensure scientific integrity in your drug development workflows.
The Causality of Degradation: Why Secondary Amines Fail
Before implementing a storage protocol, we must understand the chemistry of the degradation. (4-ethylhexyl)(methyl)amine degrades via two primary mechanisms when exposed to ambient air:
-
Carbamate Formation (CO₂ Absorption): Secondary amines are highly nucleophilic. Upon exposure to atmospheric carbon dioxide, the nitrogen lone pair attacks the CO₂ carbon, generating a zwitterion that rapidly rearranges to form a stable ammonium carbamate salt[2]. This manifests as a white, crusty precipitate around the bottle cap or suspended in the liquid.
-
Oxidative Degradation (O₂ Exposure): In the presence of oxygen, trace metals, and light, the secondary amine undergoes oxidative cleavage and N-oxidation. Secondary amines are particularly vulnerable to electron and hydrogen abstraction, leading to the formation of hydroxylamines, nitrones, and eventually colored polymeric byproducts[3]. This manifests as a yellowing or browning of the initially colorless reagent.
Caption: Primary degradation pathways of secondary aliphatic amines upon atmospheric exposure.
Quantitative Impact of Storage Conditions
To demonstrate the causality between storage conditions and compound integrity, we have compiled quantitative degradation metrics. Storing this amine under ambient conditions drastically reduces its shelf life.
| Storage Condition | Atmosphere | Container Material | Temp | Est. Degradation Rate (%/month) | Visual Indicator of Failure |
| Ambient Benchtop | Air | Clear Glass, standard cap | 20°C | 15.0 - 25.0% | Rapid yellowing, heavy white precipitate |
| Refrigerated | Air | Amber Glass, standard cap | 4°C | 5.0 - 8.0% | Slight yellowing, crust on cap threads |
| Freezer | Air | Amber Glass, PTFE-lined | -20°C | 1.0 - 2.0% | Trace precipitate over several months |
| Optimized Protocol | Argon Purged | Amber Glass, PTFE-lined | -20°C | < 0.1% | Remains colorless and clear |
Self-Validating Standard Operating Protocol (SOP) for Storage
To prevent the degradation pathways outlined above, you must establish a physical and chemical barrier system. This protocol utilizes Argon, which is heavier than Nitrogen and provides a superior protective blanket[4], combined with PTFE-lined caps, which offer excellent chemical compatibility against corrosive amines[5].
Step-by-Step Methodology:
-
Atmospheric Isolation: Transfer the master bottle of (4-ethylhexyl)(methyl)amine to a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line with a continuous Argon sweep.
-
Aliquoting: Divide the bulk material into single-use or weekly-use aliquots using oven-dried, amber glass vials. Causality: Amber glass blocks UV-catalyzed auto-oxidation[3], and aliquoting prevents repeated atmospheric exposure to the master batch.
-
Argon Blanketing: For each vial, insert an Argon line (fitted with a sterile needle) approximately 1 cm above the liquid surface. Purge gently for 30-60 seconds. Causality: Argon displaces O₂ and CO₂. Because Argon is denser than air, it settles directly over the amine, forming a protective barrier[4].
-
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Causality: Standard rubber or polyethylene septa will degrade upon prolonged contact with secondary amines, leaching plasticizers into your reagent. PTFE is universally chemically resistant to amines[5].
-
Secondary Containment: Wrap the cap junction tightly with Parafilm. Place the vials in a secondary vacuum-sealed bag containing a desiccant packet.
-
Temperature Control & Validation: Store the secondary container in a -20°C freezer. Self-Validation Step: You must allow the vial to warm completely to room temperature before opening. Failing to do so will cause immediate condensation of atmospheric moisture into the cold amine, catalyzing bicarbonate formation.
Caption: Self-validating workflow for processing and storing secondary amines.
Troubleshooting & FAQs
Q: I noticed a white, crusty solid forming around the threads of my amine bottle. Is the reagent still good? A: That white solid is an ammonium carbamate salt, formed by the reaction of the secondary amine with atmospheric CO₂[2]. If the solid is restricted to the cap threads, the bulk liquid may still be viable but has likely decreased in molarity. If the precipitate is suspended in the liquid, the reagent is compromised. Validation Check: Run an NMR or GC-MS. To prevent this, ensure you are thoroughly sweeping the headspace with Argon before sealing[4] and wiping the threads clean of any residual liquid before capping.
Q: My (4-ethylhexyl)(methyl)amine has turned from colorless to a pale yellow. Can I still use it for my synthesis? A: The yellowing indicates oxidative degradation, specifically the formation of N-oxides, hydroxylamines, or complex polymeric species[3]. For sensitive pharmaceutical or analytical workflows, you should discard the reagent or perform a vacuum distillation to purify it. Using oxidized amines can introduce significant side reactions and impurities into your downstream products.
Q: Why do you recommend Argon over Nitrogen for the inert gas purge? A: While both are inert, Argon (Atomic Mass ~40) is significantly denser than Nitrogen (Molecular Mass ~28) and ambient air (Avg Mass ~29). When you purge a vial, Argon sinks and forms a stable "blanket" directly on top of the liquid surface, effectively displacing O₂ and CO₂[4]. Nitrogen tends to mix with ambient air more readily, requiring a much longer purge time to achieve the same level of protection.
Q: I used standard rubber septa to seal my vials, and the liquid became cloudy. What happened? A: Secondary aliphatic amines are highly aggressive solvents. They will attack standard rubber, silicone, and polyethylene, causing the polymers to swell and leach plasticizers into your reagent. You must use PTFE (Teflon) lined caps, as PTFE maintains excellent chemical compatibility and structural integrity even during long-term exposure to corrosive amines[5].
References
- Source: nih.
- Source: acs.
- (4-ethylhexyl)(methyl)
- Source: foxxlifesciences.
- Source: airgas.
Sources
A Comparative Guide to the Potential Extraction Efficiency of (4-ethylhexyl)(methyl)amine and 2-ethylhexylamine
Introduction
In the realm of chemical separations and drug development, solvent extraction remains a cornerstone technique for the purification and isolation of target molecules. The choice of extractant is paramount, dictating the efficiency, selectivity, and overall viability of the process. Among the vast array of available extractants, alkylamines are particularly valued for their ability to extract a wide range of metals and organic acids.
This guide provides a detailed comparative analysis of two structurally related alkylamines: 2-ethylhexylamine , a well-documented primary amine, and the lesser-known secondary amine, (4-ethylhexyl)(methyl)amine . It is critical to first clarify a point of nomenclature. The structure commonly referred to as (4-ethylhexyl)(methyl)amine is more accurately named 2-ethyl-N-methylhexan-1-amine according to IUPAC conventions[1]. For clarity throughout this guide, we will refer to the primary amine as 2-EHA and the secondary amine by its correct IUPAC name, 2-ENMHA .
While 2-EHA and its derivatives are established performers in hydrometallurgy and other extraction applications[2], there is a notable absence of published experimental data for 2-ENMHA in the scientific literature. Therefore, this guide will pivot from a direct comparison of existing data to a predictive analysis grounded in fundamental chemical principles and structure-activity relationships. We will dissect their molecular properties to hypothesize their respective performances and provide a robust experimental framework for researchers to validate these predictions.
Part 1: Molecular Profile and Physicochemical Properties
The extraction behavior of an amine is intrinsically linked to its molecular structure. The key differences between 2-EHA (a primary amine) and 2-ENMHA (a secondary amine) lie in the substitution at the nitrogen atom. This seemingly minor alteration—the replacement of a proton with a methyl group—has significant implications for steric hindrance, basicity, and intermolecular interactions.
| Property | 2-ethylhexylamine (2-EHA) | (4-ethylhexyl)(methyl)amine (2-ENMHA) | Rationale for Impact on Extraction |
| CAS Number | 104-75-6 | 19734-51-1[1] | Unique identifier for substance registration. |
| Amine Class | Primary[3] | Secondary[3] | Influences the number of available protons for H-bonding and reaction stoichiometry. |
| Molecular Formula | C₈H₁₉N | C₉H₂₁N[1] | Affects molecular weight and phase distribution. |
| Molecular Weight | 129.24 g/mol | 143.27 g/mol [1] | Higher molecular weight can decrease volatility and slightly alter solubility. |
| Structure | The branched 2-ethylhexyl group enhances organic solubility. The N-methyl group in 2-ENMHA increases steric bulk directly at the reactive nitrogen center. | ||
| Predicted Basicity (pKa) | ~10.6 (Typical for primary alkylamines) | ~10.8 (Predicted) | The electron-donating methyl group on 2-ENMHA is expected to slightly increase the nitrogen's basicity, potentially leading to stronger interaction with acidic species. |
| Lipophilicity (XLogP3) | 2.8 | 3.3[1] | The higher value for 2-ENMHA suggests greater solubility in organic diluents and potentially lower aqueous solubility, which could reduce extractant loss to the raffinate. |
Expertise & Experience in Action:
-
Steric Hindrance: The primary amine, 2-EHA, presents a less crowded nitrogen atom compared to the secondary amine, 2-ENMHA. This fundamental difference is predicted to allow for faster reaction kinetics during the formation of the extracted complex. In contrast, the methyl group on 2-ENMHA, while small, adds a layer of steric shielding that could slow down the rate of extraction but may also enhance selectivity by creating a more specific binding pocket.
-
Basicity and Lipophilicity: The inductive effect of the N-methyl group in 2-ENMHA should render it slightly more basic than 2-EHA. This could translate to a stronger affinity for acidic target molecules, potentially allowing for efficient extraction from more neutral aqueous phases. Concurrently, its increased lipophilicity suggests it will be more firmly retained in the organic phase, a desirable trait for minimizing extractant loss.
Part 2: A Mechanistic Hypothesis for Extraction Performance
Solvent extraction with amines typically proceeds via one of two primary mechanisms: ion-pair formation (for charged species like metal-halide complexes) or hydrogen bonding (for protonated species). The structural divergence between 2-EHA and 2-ENMHA will likely lead to distinct performance characteristics under these mechanisms.
Predicted Performance Comparison:
-
Extraction Kinetics: Due to lower steric hindrance, 2-EHA is hypothesized to exhibit faster extraction kinetics . The nitrogen center is more accessible, allowing for quicker formation of the amine-analyte complex at the aqueous-organic interface.
-
Loading Capacity: In systems where the amine's protons are crucial for charge-balancing the extracted species (e.g., forming (R-NH₃⁺)₂[MCl₄]²⁻), the primary amine 2-EHA , with two protons on its ammonium form, may offer a higher theoretical loading capacity per mole of amine compared to the single-proton secondary amine, 2-ENMHA .
-
Selectivity: The added steric bulk of 2-ENMHA could be a key advantage in multi-component systems. This steric hindrance may prevent the formation of complexes with certain non-target ions that could otherwise be co-extracted by the less hindered 2-EHA. This could be particularly relevant in the selective extraction of platinum group metals[2].
-
Phase Disengagement (Separation): Both molecules possess the highly branched 2-ethylhexyl group, which is known to promote good solubility in organic diluents and discourage the formation of stable emulsions. However, the slightly higher lipophilicity of 2-ENMHA might offer marginally faster and cleaner phase separation.
Part 3: Experimental Protocol for Comparative Evaluation
To move from hypothesis to empirical fact, a structured experimental protocol is essential. The following workflow is designed as a self-validating system to rigorously compare the extraction efficiencies of 2-EHA and 2-ENMHA. This protocol focuses on the extraction of a model divalent metal, Copper(II), from a chloride medium.
Objective:
To quantitatively determine and compare the extraction efficiency (%E), distribution ratio (D), and loading capacity of 2-EHA and 2-ENMHA for Cu(II) from an aqueous hydrochloric acid solution.
Materials and Reagents:
-
Extractants: 2-ethylhexylamine (2-EHA, >99%), (4-ethylhexyl)(methyl)amine (2-ENMHA, >99%)
-
Diluent: Kerosene or other suitable aliphatic hydrocarbon
-
Modifier: Isodecanol (to prevent third phase formation)
-
Aqueous Phase: Stock solution of CuCl₂ in deionized water, concentrated HCl for pH adjustment.
-
Analytical Equipment: pH meter, mechanical shaker, centrifuges, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Experimental Workflow:
-
Organic Phase Preparation: Prepare 0.1 M solutions of both 2-EHA and 2-ENMHA in kerosene, modified with 5% (v/v) isodecanol.
-
Aqueous Phase Preparation: Prepare a 100 ppm Cu(II) aqueous solution from the CuCl₂ stock. Adjust the pH to 2.0 using HCl.
-
Extraction:
-
In a series of separatory funnels, combine equal volumes (e.g., 20 mL) of the prepared aqueous phase and one of the organic phases (Aqueous/Organic ratio = 1:1).
-
Secure the funnels in a mechanical shaker and agitate at a constant speed (e.g., 250 rpm) for 30 minutes to ensure equilibrium is reached.
-
Allow the phases to separate for 15 minutes. If emulsions persist, centrifuge at 2000 rpm for 5 minutes.
-
-
Analysis:
-
Carefully separate the aqueous phase (raffinate) from the organic phase.
-
Measure the final pH of the raffinate.
-
Determine the concentration of Cu(II) remaining in the raffinate using ICP-MS or AAS.
-
-
Calculations:
-
Distribution Ratio (D): D = ([Cu]org) / ([Cu]aq)
-
Where [Cu]org = [Cu]initial,aq - [Cu]final,aq
-
-
Extraction Percentage (%E): %E = (D / (D + 1)) * 100
-
Visualization of the Experimental Workflow
Caption: Workflow for comparing amine extraction efficiency.
Part 4: Predicted Outcomes and Concluding Remarks
Based on the theoretical analysis, the proposed experiment is likely to yield the following results:
-
2-EHA will likely demonstrate a higher initial rate of extraction and may achieve a slightly higher overall %E at equilibrium under these conditions due to its steric accessibility.
-
2-ENMHA , while potentially slower, may exhibit superior performance in more complex matrices containing competing ions (an experiment not detailed here but a logical next step), owing to its potential for greater selectivity.
-
The phase disengagement for both amines is expected to be efficient, though 2-ENMHA might show a marginal advantage.
References
-
Kesieme, U., et al. (2018). The optimal use of tris-2-ethylhexylamine to recover hydrochloric acid and metals from leach solutions and comparison with other extractants. Journal of Environmental Chemical Engineering.
-
Cheng, C. Y., et al. (2018). The optimal use of tris-2-ethylhexylamine to recover hydrochloric acid and metals from leach solutions and comparison with other extractants. ResearchGate.
-
Kim, Y., et al. (2021). Selective Recovery of Platinum (IV) from HCl Solutions Using 2-Ethylhexylamine as a Precipitant. Metals.
-
Kem, D., et al. (2021). Comparison of Extraction Characteristics of Secondary and Tertiary Amines for Desalination. Georgia Journal of Science.
-
Paiva, A. P. (2022). Chelating Extractants for Metals. MDPI.
-
Amanote Research. (2018). The Optimal Use of Tris-2-Ethylhexylamine to Recover Hydrochloric Acid and Metals From Leach Solutions and Comparison With Other Extractants. Amanote Research.
-
Zanjani, M. R. K., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry.
-
Guest, R. J., & Bouvier, J. A. F. (1959). Some analytical applications of solvent extraction from sulphate solution with long chain alkyl amines. Government of Canada Publications.
-
Al-Mamoori, A., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Frontiers in Energy Research.
-
Dinca, C., et al. (2012). Comparative Analyses of Primary and Secondary Amines for CO2 Chemical Process Capture in a CFBC Pilot Installation. Recent Advances in Environment, Energy Systems and Financial Science.
-
Coleman, C. F., et al. (1958). Solvent Extraction with Alkyl Amines. Industrial & Engineering Chemistry.
-
Li, D., et al. (2021). Separation of trivalent rare earths from chloride medium using solvent extraction with heptylaminomethyl phosphonic acid 2-ethylhexyl ester (HEHHAP). ResearchGate.
-
Chem LibreTexts. (2025). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Chem LibreTexts.
-
Abdullah, N., et al. (2017). Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Sains Malaysiana.
-
Wawzonek, S., et al. (1963). Ethylamine, N-methyl-. Organic Syntheses.
-
National Center for Biotechnology Information. (n.d.). (2-Ethylhexyl)(methyl)amine. PubChem Compound Database.
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectroscopy Validation for Synthesized (4-Ethylhexyl)(methyl)amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's carbon-hydrogen framework.[1] This guide provides an in-depth technical comparison for the validation of synthesized (4-ethylhexyl)(methyl)amine, a branched-chain secondary amine, using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, compare it with a closely related real-world example, and provide actionable insights for interpreting the spectra of such molecules.
The Imperative of NMR in Synthetic Validation
In the realm of chemical synthesis, particularly in drug discovery and development, the confirmation of a target molecule's structure is non-negotiable. While techniques like mass spectrometry can confirm the molecular weight, only NMR provides the detailed connectivity and stereochemistry of the molecule.[1] For a seemingly simple molecule like (4-ethylhexyl)(methyl)amine, the branching in the alkyl chain can introduce complexities in the NMR spectrum that require careful analysis. This guide will equip you with the expertise to navigate these nuances.
Predicting the ¹H and ¹³C NMR Spectra of (4-Ethylhexyl)(methyl)amine
To establish a baseline for our analysis, we will first predict the ¹H and ¹³C NMR spectra of (4-ethylhexyl)(methyl)amine. These predictions are based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the amine functional group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a series of signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the nitrogen atom will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations for (4-Ethylhexyl)(methyl)amine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1' (N-CH₃) | ~2.3 - 2.5 | s | 3H |
| H-1 (N-CH₂) | ~2.4 - 2.6 | d | 2H |
| H-4 (CH) | ~1.3 - 1.5 | m | 1H |
| H-2, H-3, H-5 (CH₂) | ~1.2 - 1.4 | m | 8H |
| H-6, H-2' (CH₃) | ~0.8 - 1.0 | t, t | 6H |
| N-H | ~0.5 - 5.0 | br s | 1H |
Disclaimer: These are predicted values and may vary slightly in an experimental setting.
The N-methyl protons (H-1') are expected to appear as a sharp singlet due to the absence of adjacent protons. The protons on the carbon adjacent to the nitrogen (H-1) will be a doublet, split by the single proton on the chiral center (H-4). The remaining methylene and methine protons in the ethyl and hexyl chains will likely appear as a complex multiplet in the aliphatic region. The terminal methyl groups (H-6 and H-2') will each be a triplet, split by their neighboring methylene protons. The N-H proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[3]
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative nitrogen atom will be the most deshielded and appear at the highest chemical shift.[2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Ethylhexyl)(methyl)amine
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' (N-CH₃) | ~35 - 45 |
| C-1 (N-CH₂) | ~50 - 60 |
| C-4 (CH) | ~35 - 45 |
| C-2, C-3, C-5 (CH₂) | ~20 - 40 |
| C-6, C-2' (CH₃) | ~10 - 20 |
Disclaimer: These are predicted values and may vary slightly in an experimental setting.
Comparison with a Real-World Analog: 2-Ethyl-N-methylhexan-1-amine
Table 3: Comparison of Predicted and Literature ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) for (4-ethylhexyl)(methyl)amine | Reported ¹³C NMR Data for 2-Ethyl-N-methylhexan-1-amine (ppm)[4] |
| C-1' (N-CH₃) | ~35 - 45 | 36.3 |
| C-1 (N-CH₂) | ~50 - 60 | 56.9 |
| C-4 (CH) | ~35 - 45 | 39.1 |
| C-5 (CH₂) | ~20 - 40 | 31.5 |
| C-3 (CH₂) | ~20 - 40 | 29.2 |
| C-2 (CH₂) | ~20 - 40 | 25.8 |
| C-2' (CH₃) | ~10 - 20 | 23.2 |
| C-6 (CH₃) | ~10 - 20 | 14.2 |
| C-3' (CH₂) | Not applicable | 10.9 |
The reported data for 2-ethyl-N-methylhexan-1-amine aligns remarkably well with our predicted ranges, validating the underlying principles of our analysis. The slight variations can be attributed to the specific experimental conditions under which the reference spectrum was acquired.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized (4-ethylhexyl)(methyl)amine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to approximately 16 ppm.
-
Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled experiment to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to approximately 240 ppm.
-
Number of Scans: A higher number of scans (128-1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR data acquisition and analysis.
In-Depth Spectral Interpretation: Causality and Self-Validation
A key aspect of scientific integrity in spectral analysis is not just observing the data, but understanding the underlying reasons for the observed phenomena.
-
Chemical Shift Causality: The downfield shift of the protons and carbons alpha to the nitrogen is a direct consequence of the inductive effect of the electronegative nitrogen atom, which withdraws electron density and reduces the shielding of the neighboring nuclei.[2][3]
-
Splitting Patterns (Multiplicity): The splitting of a proton signal into a multiplet is caused by the magnetic influence of non-equivalent protons on adjacent carbons (spin-spin coupling). The "n+1 rule" is a fundamental principle for predicting multiplicity.[5] For example, the doublet of the N-CH₂ protons is a direct result of coupling to the single methine proton at the chiral center.
-
Integration as a Self-Validating System: The integral of each proton signal is directly proportional to the number of protons giving rise to that signal. The ratio of the integrals in the ¹H NMR spectrum must correspond to the ratio of the different types of protons in the molecule. This provides a powerful internal check on the structural assignment. For (4-ethylhexyl)(methyl)amine, the expected integral ratio would be 3:2:1:8:6:1, corresponding to the different proton groups.
Conclusion
The validation of a synthesized molecule through ¹H and ¹³C NMR spectroscopy is a meticulous process that combines theoretical prediction, careful experimental execution, and insightful interpretation. By understanding the principles that govern chemical shifts, splitting patterns, and integration, and by comparing predicted data with real-world examples, researchers can confidently confirm the structure of their synthesized compounds. This guide provides a comprehensive framework for the NMR validation of (4-ethylhexyl)(methyl)amine, serving as a valuable resource for scientists engaged in chemical synthesis and drug development.
References
-
PubChem. 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-. National Center for Biotechnology Information. [Link]
-
PubChem. (2-Ethylhexyl)(methyl)amine. National Center for Biotechnology Information. [Link]
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OpenStax. 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
LibreTexts. Analysis of 1H NMR Spectra. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
NIST. 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. In NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
PubChem. N-methyloctan-2-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
mzCloud. N-Methyl-2-AI. [Link]
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ResearchGate. 15N NMR Spectroscopy in Structural Analysis. [Link]
-
LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
NIST. 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. In NIST Chemistry WebBook. [Link]
Sources
Comparative Profiling of Secondary Alkyl Amines: (4-Ethylhexyl)(methyl)amine vs. Diethylamine in Chemical Synthesis
As a Senior Application Scientist navigating complex synthetic pathways, I frequently guide research teams in selecting the optimal aliphatic amine for their specific workflows. The choice of a secondary amine is rarely a simple matter of availability; it fundamentally dictates the reaction kinetics, the solubility profile of the resulting intermediate, and the downstream purification strategy.
In this guide, we will objectively compare two highly divergent secondary amines: Diethylamine (DEA) and (4-ethylhexyl)(methyl)amine . While DEA represents the quintessential low-molecular-weight, unhindered secondary amine, (4-ethylhexyl)(methyl)amine serves as a highly specialized, sterically encumbered, and lipophilic building block. Understanding the causality behind their physicochemical differences is critical for drug development professionals and synthetic chemists aiming to optimize reaction yields and product stability.
Structural and Physicochemical Profiling
The fundamental reactivity of an amine is governed by the electron density on its nitrogen atom and the steric environment surrounding it[1]. Table 1 summarizes the quantitative data that drives the divergent applications of these two molecules.
Table 1: Quantitative Physicochemical Comparison
| Property | Diethylamine (DEA) | (4-Ethylhexyl)(methyl)amine |
| Molecular Formula | C₄H₁₁N | C₉H₂₁N |
| Molecular Weight | 73.14 g/mol | 143.27 g/mol |
| LogP (Octanol/Water) | 0.58 | ~2.90 |
| Boiling Point | 55.5 °C | ~185 °C |
| Steric Hindrance | Low (Symmetrical short chains) | High (Branched, asymmetric chain) |
| Aqueous Solubility | Miscible | Insoluble |
| Primary Applications | Universal solvent, API synthesis, Corrosion inhibitors | Lipid nanoparticles (LNPs), Hydrophobic drug conjugates |
Mechanistic Causality: Diethylamine is highly miscible in water and possesses a low boiling point due to its short aliphatic chains, making it an excellent volatile base and nucleophile[2]. Conversely, the 4-ethylhexyl branch in (4-ethylhexyl)(methyl)amine introduces massive lipophilicity (LogP ~2.90). This long, branched hydrocarbon tail disrupts water solvation shells, rendering the molecule insoluble in aqueous media but highly soluble in non-polar organic solvents. This property is heavily leveraged in the synthesis of lipid nanoparticles (LNPs) and liposomes, where hydrophobic amine tails are required to anchor active pharmaceutical ingredients (APIs) within lipid bilayers[3].
Reactivity & Steric Gating
The lone pair of electrons on the secondary nitrogen atom is the source of both nucleophilicity and basicity. In DEA, the two ethyl groups provide inductive electron donation without introducing significant steric bulk. This makes DEA an exceptionally strong nucleophile, capable of rapid SN2 attacks. However, this lack of steric shielding comes with a distinct disadvantage: a high risk of over-alkylation, leading to unwanted quaternary ammonium salts[4].
(4-ethylhexyl)(methyl)amine, by contrast, exhibits "steric gating." The bulky 4-ethylhexyl chain physically shields the nitrogen's lone pair. While this reduces the absolute rate of nucleophilic attack on bulky electrophiles, it provides exquisite selectivity. When reacted with an alkyl halide, the steric bulk prevents a second alkylation event, allowing the chemist to isolate a pristine, asymmetric tertiary amine without quaternary salt contamination.
Caption: Steric influence on the nucleophilic alkylation pathways of secondary amines.
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical handling of these two amines, I have outlined two field-proven protocols. Each protocol is designed as a self-validating system, ensuring that the inherent physical properties of the amines (volatility vs. hydrophobicity) are actively managed and measured.
Protocol A: Synthesis of an N,N-Diethylamide API Intermediate
Objective: Utilize DEA to form an amide bond with a highly reactive acid chloride. Challenge: DEA's high volatility (BP 55.5 °C) can lead to stoichiometric imbalances and incomplete reactions if the exotherm is not controlled.
-
Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a chilled reflux condenser (coolant set to -5 °C). The chilled condenser is critical to prevent the escape of DEA vapor.
-
Reagent Loading: Dissolve 50 mmol of the target acid chloride in 150 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice-water bath.
-
Amine Addition: Dissolve 110 mmol of DEA (excess acts as an HCl scavenger) in 50 mL of DCM. Add this solution dropwise over 45 minutes to maintain the internal temperature below 5 °C.
-
Self-Validation Check (GC-FID): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot. Quench with methanol and analyze via GC-FID. Validation threshold: The complete disappearance of the acid chloride peak and a stable DEA peak area relative to an internal standard (e.g., decane) confirms mass balance integrity and zero volatilization loss.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess DEA), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Protocol B: Reductive Amination using (4-ethylhexyl)(methyl)amine
Objective: Synthesize a hydrophobic tertiary amine lipid for liposomal formulation. Challenge: The extreme lipophilicity and steric bulk of the 4-ethylhexyl chain slow down the initial hemiaminal formation.
-
Solvent Selection: Dissolve 20 mmol of the target aldehyde and 22 mmol of (4-ethylhexyl)(methyl)amine in 100 mL of 1,2-dichloroethane (DCE). DCE is chosen over methanol because the highly lipophilic amine will phase-separate in highly polar protic solvents.
-
Equilibrium Shifting: Add 5.0 g of freshly activated 3Å molecular sieves to the reaction mixture. Because steric hindrance slows the nucleophilic attack, physically removing the water byproduct is mandatory to drive the equilibrium toward the iminium ion.
-
Self-Validation Check (FTIR): Stir the mixture at 40 °C for 4 hours. Withdraw a drop of the reaction mixture and analyze via ATR-FTIR. Validation threshold: Do not proceed to reduction until the carbonyl stretch (C=O) at ~1710 cm⁻¹ has completely disappeared, replaced by the imine/iminium signature at ~1650 cm⁻¹.
-
Reduction: Once validated, cool the mixture to 0 °C and add 30 mmol of Sodium triacetoxyborohydride ( NaBH(OAc)3 ) in small portions. NaBH(OAc)3 is selected because it is mild enough not to reduce unreacted aldehydes, ensuring high chemoselectivity.
-
Workup: Quench with 1N NaOH to break down boron complexes. Extract the highly hydrophobic product using hexanes (avoiding ethyl acetate to prevent emulsion formation).
Conclusion
The selection between Diethylamine and (4-ethylhexyl)(methyl)amine is a textbook example of balancing nucleophilic strength against steric control and solubility requirements. DEA remains the undisputed champion for rapid, small-molecule transformations where aqueous workups are feasible. Conversely, (4-ethylhexyl)(methyl)amine is an indispensable tool for modern drug delivery scientists, offering the precise steric gating and lipophilicity required to construct advanced lipid nanoparticles and hydrophobic conjugates.
References
-
ACS Publications (The Journal of Organic Chemistry) - Nucleophilicity toward Ketenes: Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. Available at:[Link][4]
-
PubChem (National Institutes of Health) - Diethylamine | CID 8021. Available at: [Link][2]
-
Google Patents - US8591942B2: Methods for the preparation of liposomes comprising docetaxel (Lipid Nanoparticle Applications). Available at: [3]
Sources
FTIR spectral characterization and structural validation of (4-ethylhexyl)(methyl)amine
FTIR Spectral Characterization and Structural Validation of (4-ethylhexyl)(methyl)amine: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently oversee the structural elucidation of sterically hindered aliphatic amines. (4-Ethylhexyl)(methyl)amine (often handled as a hydrochloride salt, 1[1]) presents a unique analytical challenge. Its long, branched aliphatic chain can mask the delicate spectral signatures of its secondary amine core.
This guide provides an objective comparison of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative analytical techniques, benchmarking the spectral performance of this specific secondary amine against primary and tertiary alternatives.
Analytical Product Comparison: FTIR vs. Orthogonal Alternatives
When validating the structure of a synthesized amine, researchers must select the most appropriate analytical technique. While FTIR is the industry standard for rapid functional group screening, it is most powerful when its performance and limitations are objectively compared against orthogonal methods like NMR and Mass Spectrometry (MS) 2[2].
Table 1: Performance Comparison of Structural Validation Techniques
| Analytical Technique | Primary Data Yield | Performance vs. FTIR | Methodological Limitations |
| ATR-FTIR (Target) | Functional groups (N-H, C-H) | Faster, non-destructive, no solvent required. | Cannot pinpoint exact aliphatic branching (e.g., 4-ethyl vs. 2-ethyl). |
| ¹H / ¹³C NMR | Carbon framework, proton environments | Superior for exact structural connectivity. | Higher cost, requires deuterated solvents, longer acquisition. |
| LC-MS | Exact mass, fragmentation | Superior for trace impurity detection. | Structural isomers often exhibit identical fragmentation patterns. |
Spectral Benchmarking: Target vs. Alternative Amines
To validate (4-ethylhexyl)(methyl)amine, we must distinguish its spectral signature from alternative amine classes. The causality behind these differences lies in the molecular dipole moments and the number of N-H bonds available for stretching and bending vibrations.
-
Primary Amines (Alternative): Possess two N-H bonds, resulting in a strong, distinct doublet in the 3300–3500 cm⁻¹ region (symmetric and asymmetric stretching) 3[3].
-
Secondary Amines (Our Target): Having only one N-H bond, (4-ethylhexyl)(methyl)amine exhibits a single, noticeably weaker N-H stretching band generally observed between 3280 and 3320 cm⁻¹ 4[4].
-
Tertiary Amines (Alternative): Completely lack N-H bonds, meaning they show no significant absorption in the 3300 cm⁻¹ region 3[3].
-
Amine Salts: If the compound is synthesized or stored as a hydrochloride salt, protonation alters the spectrum. Secondary amine salts exhibit a highly characteristic NH₂⁺ deformation vibration in the 1620 to 1560 cm⁻¹ region 5[5].
Causality-Driven Experimental Protocol
A robust protocol must be a self-validating system. The following ATR-FTIR workflow ensures that spectral artifacts are identified and eliminated before data interpretation begins.
Step 1: ATR Crystal Preparation & Background Acquisition
-
Action: Clean the diamond ATR crystal with high-purity isopropanol. Allow to dry, then acquire a background spectrum (air) at 4 cm⁻¹ resolution.
-
Causality: The background scan mathematically subtracts atmospheric H₂O vapor and CO₂ from the final sample spectrum.
-
Self-Validation Check: Inspect the baseline. If a negative peak appears at 2350 cm⁻¹ (CO₂), atmospheric compensation has failed. The system is invalid, and the background must be re-acquired before proceeding.
Step 2: Sample Application
-
Action: Deposit 2–3 µL of liquid (4-ethylhexyl)(methyl)amine directly onto the ATR crystal, ensuring no air bubbles are trapped.
-
Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 0.5–2.0 µm into the sample. Intimate, bubble-free contact is mandatory for quantitative reliability.
Step 3: Spectral Acquisition
-
Action: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹.
-
Causality: Because the secondary amine N-H stretch is inherently weak, co-adding a higher number of scans increases the signal-to-noise ratio, preventing the N-H peak from being lost in baseline noise.
Step 4: Peak Correlation & Fingerprint Validation
-
Action: Do not assign the structure based on the N-H stretch alone. Correlate it with the N-H wagging vibration and the aliphatic C-H stretches.
-
Causality: Relying on isolated peak identification leads to ambiguity. Utilizing correlated peak families across the fingerprint region ensures reproducible and robust interpretation [[6]](6].
Figure 1: Self-validating ATR-FTIR workflow for structural confirmation of secondary amines.
Quantitative Data Presentation
The table below summarizes the expected quantitative spectral data for (4-ethylhexyl)(methyl)amine, mapping the functional groups to their respective wavenumbers.
Table 2: Expected FTIR Peak Assignments for (4-ethylhexyl)(methyl)amine
| Wavenumber (cm⁻¹) | Functional Group | Intensity / Shape | Diagnostic Value |
| 3280 - 3320 | N-H Stretch | Weak, Single band | Differentiates from primary amines (which show doublets). |
| 2800 - 3000 | C-H Stretch | Strong, Multiple | Confirms the heavy aliphatic (ethylhexyl) chain. |
| 1620 - 1560 | NH₂⁺ Deformation | Medium | Present only if the compound is analyzed as an HCl salt. |
| 1460 | C-H Bending | Medium, Sharp | Confirms methylene/methyl group presence. |
| 700 - 750 | N-H Wag | Medium, Broad | Corroborates secondary amine status alongside the N-H stretch. |
Note: While FTIR confirms the presence of the secondary amine and the heavy aliphatic chain, it cannot definitively distinguish the "4-ethyl" branching position from a "2-ethyl" isomer. Final structural validation must always cross-reference FTIR data with NMR spectroscopy.
References
- Difference between Primary Secondary and Tertiary Amines Via FTIR Rocky Mountain Labs URL
- How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Bumi Publikasi Nusantara URL
- Structural Elucidation and Confirmation of 2-methyl-N-pentylcyclohexan-1-amine: A Comparative Spectroscopic Guide Benchchem URL
- The Infrared Spectra of Secondary Amines and Their Salts Canadian Science Publishing URL
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online URL
- CAS 1989671-33-1 | (4-ethylhexyl)(methyl)
Sources
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
(4-Ethylhexyl)(methyl)amine proper disposal procedures
An authoritative operational guide for the safe handling, segregation, and disposal of (4-Ethylhexyl)(methyl)amine and its derivatives.
Executive Summary
In the fast-paced environment of drug development and high-throughput screening, (4-Ethylhexyl)(methyl)amine (often handled as a hydrochloride salt, CAS: 1989671-33-1) is a highly valuable secondary aliphatic amine[1][2]. However, its specific physicochemical profile—combining a highly lipophilic 8-carbon branched chain with a reactive secondary amine head—presents unique logistical and environmental challenges.
This guide provides drug development professionals and laboratory managers with field-proven, self-validating protocols for the disposal of this compound. By understanding the mechanistic causality behind these safety procedures, laboratories can ensure absolute regulatory compliance, prevent the generation of highly carcinogenic byproducts, and protect municipal aquatic systems.
Physicochemical Hazard Profiling & Causality
To safely dispose of (4-Ethylhexyl)(methyl)amine, personnel must first understand why standard disposal methods fail.
-
The Drain Disposal Prohibition: Environmental Protection Agency (EPA) and municipal guidelines strictly prohibit the drain disposal of aliphatic amines containing more than six carbon atoms[3][4]. With a 9-carbon footprint, (4-Ethylhexyl)(methyl)amine is highly toxic to aquatic life, poorly biodegradable, and will cause a facility to exceed its Total Toxic Organic (TTO) discharge limits[3].
-
The Nitrosamine Threat: As a secondary amine, this compound is highly susceptible to nitrosation. If inadvertently mixed with nitrosating agents (e.g., nitrites, nitrous acid, or NOx gases) in a generic organic waste carboy, it undergoes a rapid reaction to form N-nitrosamines —a class of exceptionally potent, thermally stable carcinogens[5][6].
Mechanistic Pathway of Waste Contamination
The diagram below illustrates the critical danger of improper waste segregation, highlighting why secondary amines must be isolated from oxidizing and acidic nitrogenous waste.
Fig 1: Mechanistic pathway of secondary amine nitrosation and required thermal destruction.
Quantitative Data & Operational Limits
All laboratory personnel must adhere to the following validated limits when handling (4-Ethylhexyl)(methyl)amine waste.
| Parameter | Specification / Limit | Scientific Rationale |
| Carbon Count | 9 Carbons | Exceeds the 6-carbon limit for aqueous drain disposal[3]. |
| Drain Disposal Limit | 0 mL / 0 mg | High aquatic toxicity; non-biodegradable in standard municipal TTO limits[4]. |
| Incineration Temp | >1000°C | Required to break C-N bonds and prevent toxic NOx emissions[7][8]. |
| Incompatible Waste | Nitrites, Nitric Acid | Prevents formation of highly carcinogenic N-nitrosamines[6]. |
| Primary PPE | Nitrile gloves, HEPA respirator | Prevents dermal absorption and inhalation of hygroscopic salt dust[7][9]. |
Comprehensive Disposal Protocols
Because (4-Ethylhexyl)(methyl)amine cannot be neutralized for sewer discharge, all waste streams must be routed to a licensed Resource Conservation and Recovery Act (RCRA) facility for high-temperature incineration equipped with an afterburner and flue gas scrubber[7][8].
Protocol A: Solid Waste Disposal (Hydrochloride Salt)
The hydrochloride salt form is hygroscopic and prone to aerosolization.
-
Collection: Sweep up solid waste using a dedicated anti-static brush. Crucial Causality: Never use a standard vacuum unless it is explosion-proof and fitted with a HEPA filter, as amine dust can be highly irritating to the respiratory tract[7][10].
-
Containment: Transfer the powder into a chemically resistant, sealable high-density polyethylene (HDPE) or glass container.
-
Labeling: Label strictly as "Hazardous Waste - Toxic Solid (Aliphatic Amine Hydrochloride)". Do not consolidate with general organic salts.
Protocol B: Liquid Waste Disposal (Free Base or Solutions)
-
Segregation: Collect liquid waste in a dedicated, chemically compatible carboy (PTFE or HDPE). Validation Step: Verify the carboy contains ZERO halogenated solvents, nitrites, or strong oxidizers prior to addition[6][9].
-
pH Monitoring: Liquid amine catalysts are naturally alkaline and corrosive[9]. Do not attempt to aggressively neutralize the liquid waste with strong concentrated acids (like Sulfuric or Nitric acid) prior to disposal, as the exothermic reaction can cause rapid boiling and aerosolization.
-
Storage: Keep the waste container tightly sealed in a secondary containment tray under a fume hood until Environmental Health and Safety (EHS) pickup.
Protocol C: The Triple-Rinse Methodology for Empty Containers
Empty containers that previously held (4-Ethylhexyl)(methyl)amine must be decontaminated to meet RCRA "empty" definitions before entering the standard solid waste stream[11].
-
First Rinse (Solubilization): Add a polar organic solvent (e.g., Ethanol or Methanol) equal to 10% of the container's volume. Cap and agitate for 30 seconds. Rationale: The lipophilic 4-ethylhexyl chain requires an organic solvent to detach from the glass/plastic walls. Pour rinsate into the liquid hazardous waste carboy.
-
Second Rinse (Salt Removal): Add distilled water (10% volume). Cap and agitate. Rationale: Water effectively dissolves any remaining polar amine hydrochloride salt. Pour into the hazardous waste carboy.
-
Third Rinse (Final Polish): Repeat the water rinse.
-
Defacement: Once dry, completely deface or remove the original chemical label. The container may now be disposed of in standard laboratory glass/plastic recycling[11].
Waste Segregation & Logistics Workflow
To ensure self-validating compliance across your laboratory operations, utilize the following decision tree for all (4-Ethylhexyl)(methyl)amine waste streams.
Fig 2: Segregation and disposal workflow for solid, liquid, and container amine waste.
Emergency Spill Response Plan
In the event of a localized spill of (4-Ethylhexyl)(methyl)amine:
-
Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear amine vapors[7].
-
Containment: Do not use combustible materials (like paper towels) for a large free-base liquid spill. Contain the spill using inert absorbent materials such as sand, earth, or vermiculite[10].
-
Neutralization (If Applicable): If the spill is a highly alkaline free-base liquid, carefully apply a dilute, weak acid (e.g., 5% acetic acid) to neutralize the amine and reduce its volatility before sweeping.
-
Collection: Shovel the absorbed, neutralized mixture into a designated hazardous waste drum. Seal tightly and label for incineration[8].
References
-
American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal". ACC Center for the Polyurethanes Industry. [Link]
-
Capot Chemical Co. "MSDS of propan-2-amine hydrochloride". Capot Chemical Safety Data. [Link]
-
Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal". Environmental Health and Safety. [Link]
-
Lafayette College. "Chemicals Generally Acceptable for Sanitary Sewer Disposal". Public Safety & EHS. [Link]
-
ResearchGate. "Treatment of amine wastes generated in industrial processes". Journal of Environmental Management. [Link]
-
Trimeric Corporation. "Evaluation of reclaimer sludge disposal from post-combustion CO2 capture". Trimeric Technical Reports. [Link]
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- 1. CAS 1989671-33-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. evitachem.com [evitachem.com]
- 3. bsu.edu [bsu.edu]
- 4. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 5. researchgate.net [researchgate.net]
- 6. trimeric.com [trimeric.com]
- 7. capotchem.cn [capotchem.cn]
- 8. synquestlabs.com [synquestlabs.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (4-Ethylhexyl)(methyl)amine
Comprehensive Safety and Operational Guide for Handling (4-Ethylhexyl)(methyl)amine
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with the critical safety, operational, and logistical frameworks required for handling (4-Ethylhexyl)(methyl)amine (and its hydrochloride salt, CAS: 1989671-33-1). Because secondary aliphatic amines are highly reactive, corrosive, and toxic, standard laboratory safety assumptions are often insufficient. This guide explains the causality behind each safety measure, ensuring your team understands not just what to do, but why it is scientifically necessary.
Mechanistic Toxicology & Hazard Profile
To handle (4-Ethylhexyl)(methyl)amine safely, one must understand its mechanism of tissue destruction. As a secondary aliphatic amine, the free base is highly alkaline and nucleophilic.
-
Lipid Saponification & Protein Denaturation: Upon dermal or ocular contact, the amine rapidly strips protons from physiological water, generating localized hydroxide ions. This high-pH environment catalyzes the saponification of membrane phospholipids (cleaving ester bonds) and the alkaline hydrolysis of tissue proteins[1].
-
Liquefactive Necrosis: Unlike acid burns that coagulate proteins and form a protective eschar (scab) that limits deeper penetration, alkaline amine burns cause liquefactive necrosis[1]. The tissue literally dissolves, allowing the chemical to penetrate continuously into deep subcutaneous layers and bone.
-
Systemic Toxicity: Secondary amines are readily absorbed transdermally and can act as neuromuscular blocking agents or cause central nervous system depression upon systemic circulation.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide a false sense of security when handling concentrated aliphatic amines. Amines rapidly permeate standard nitrile and latex matrices. The following self-validating PPE system is mandatory.
Table 1: Quantitative PPE Requirements and Mechanistic Justification
| Protection Zone | Required Equipment | Performance Metric | Mechanistic Justification (Causality) |
| Eye/Face | Chemical splash goggles + Full-face shield | ANSI Z87.1+ | Prevents micro-droplet aerosolization from reaching the cornea, where rapid saponification causes irreversible blindness. |
| Hand (Primary) | Polymer Laminate or Butyl Rubber gloves | Breakthrough time > 480 mins | Aliphatic amines rapidly permeate standard nitrile. Polymer laminate provides the necessary chemical barrier against organic bases[2]. |
| Hand (Dexterity) | Thin nitrile gloves over polymer laminate | N/A (Composite system) | If fine motor skills are required (e.g., syringe handling), layering provides the chemical barrier of laminate with the tactile grip of nitrile[2]. |
| Body | Tyvek® coveralls or chemical-resistant apron | ISO 6529 Penetration Resistance | Prevents transdermal absorption from accidental spills. Standard cotton lab coats absorb liquids and hold the corrosive amine against the skin. |
| Respiratory | NIOSH full-face respirator with ABEK cartridges | APF 50 (Assigned Protection Factor) | Required only if engineering controls fail. ABEK cartridges specifically scrub organic vapors and basic amine gases. |
Operational Workflow & Engineering Controls
(4-Ethylhexyl)(methyl)amine can slowly oxidize or absorb atmospheric CO₂ (forming insoluble carbamate salts). Air-free handling is recommended for maintaining reagent purity and minimizing vapor exposure.
Protocol: Air-Free Transfer and Handling
-
Pre-Operation Verification: Ensure the chemical fume hood is operational. Validate a face velocity of 80–120 feet per minute (fpm) using a digital anemometer or a simple tissue flutter test.
-
Atmospheric Purge: Place the sealed reagent bottle into the fume hood. Connect a Schlenk line or a low-pressure nitrogen/argon manifold to purge the headspace.
-
Syringe Preparation: Flush a gas-tight glass syringe with inert gas three times. Do not use plastic syringes with rubber plungers, as the amine will degrade the elastomer, leading to sudden plunger failure and splashing.
-
Material Transfer: Insert the needle through the septum of the reagent bottle. Slowly draw the required volume to prevent cavitation.
-
Reaction Execution: Transfer the amine dropwise into the reaction vessel. Monitor the temperature closely; amine additions to electrophiles or acids are highly exothermic.
-
Decontamination: Rinse all syringes and glassware with a 5% acetic acid solution to neutralize residual amine, followed by a methanol rinse, before removing them from the fume hood.
Operational workflow for the safe, air-free handling of (4-Ethylhexyl)(methyl)amine.
Spill Response & Decontamination Protocol
In the event of a spill, immediate and calculated action is required to prevent vapor inhalation and surface corrosion.
Protocol: Neutralization and Containment
-
Evacuation & Assessment: Immediately alert nearby personnel. If the spill is >50 mL or outside a fume hood, evacuate the lab and contact HazMat. For minor spills (<50 mL) inside the hood, proceed to step 2.
-
Chemical Neutralization: Do not use strong acids (like HCl or H₂SO₄) to neutralize the spill. The extreme acid-base reaction will be violently exothermic, boiling the amine and creating a highly toxic aerosol cloud. Instead, carefully cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate) or spray with 5% aqueous acetic acid.
-
Absorption: Once the pH is neutralized (verify with pH paper if safe to do so), cover the liquid with an inert absorbent such as dry sand, vermiculite, or a commercial spill pad. Avoid sawdust, as amines can react exothermically with organic materials.
-
Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a hazardous waste container.
Decision matrix and step-by-step response protocol for amine chemical spills.
Disposal Plan
Proper waste segregation is critical to prevent unintended reactions (and potential container rupture) in waste carboys.
-
Aqueous Waste: Any aqueous washings containing (4-Ethylhexyl)(methyl)amine must be neutralized to pH 7–8 using dilute acid before being transferred to the aqueous hazardous waste stream.
-
Organic Waste: Collect organic solutions in a designated "Halogen-Free Organic Waste" container (unless mixed with halogenated solvents during the reaction). Clearly label the container with the chemical name and its specific hazards (Corrosive, Toxic).
-
Incompatibility Warning: Never dispose of amines in the same waste stream as oxidizing agents, heavy metal salts, or strong acids.
References
-
Title: BLD Pharmatech Co., Limited (Page 19) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:
-
Title: Tris(2-hydroxyethyl)methylammonium hydroxide | 33667-48-0 | Benchchem Source: Benchchem URL: [1]
-
Title: Safety Data Sheet - BigCommerce (Aliphatic Amine) Source: BigCommerce URL: [2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
